molecular formula C9H10ClFO B1490598 1-(3-Chloro-2-fluorophenyl)propan-1-ol CAS No. 1343664-57-2

1-(3-Chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B1490598
CAS No.: 1343664-57-2
M. Wt: 188.62 g/mol
InChI Key: HMHURBVMAYTKBB-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)propan-1-ol ( 1343664-57-2 ) is an organic compound with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . This chiral secondary alcohol, characterized by a propanol chain attached to a disubstituted aromatic ring containing both chlorine and fluorine atoms, is a valuable building block in organic synthesis and medicinal chemistry research. The specific placement of halogen atoms (chloro and fluoro) on the phenyl ring makes this compound a versatile intermediate for further chemical transformations . Researchers can utilize this structure in cross-coupling reactions, as a precursor for the synthesis of more complex molecules, or in the development of pharmacologically active compounds. Its properties are consistent with its role as a synthetic intermediate, and it is offered with a documented storage code and MDL number (MFCD20400977 ) for easy identification and handling. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHURBVMAYTKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry Characterization of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2)[1] is a highly specialized halogenated building block utilized in advanced organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom at the ortho position and a chlorine atom at the meta position of the phenyl ring provides unique stereoelectronic effects. These halogens modulate the lipophilicity (LogP) and metabolic stability of downstream active pharmaceutical ingredients (APIs), making this compound a critical intermediate in modern drug discovery pipelines[2].

This whitepaper outlines the critical physicochemical metrics of the compound and establishes a self-validating analytical protocol for its unambiguous identification using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between standard molecular weight and monoisotopic exact mass is paramount for accurate compound verification.

  • Molecular Weight (188.626 g/mol ) : This value represents the abundance-weighted average of all naturally occurring isotopes (e.g., the ~75% abundance of 35 Cl and ~25% of 37 Cl). It is strictly used for macroscopic stoichiometric calculations during bulk synthesis and formulation[1].

  • Exact Mass (188.04042 Da) : This is the calculated mass of the molecule utilizing only the most abundant, precise isotope of each element ( 12 C, 1 H, 35 Cl, 19 F, 16 O). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical metric used to determine elemental composition and rule out isobaric interferences[].

Table 1: Physicochemical and Mass Metrics
PropertyValueClinical/Analytical Significance
Chemical Formula C 9​ H 10​ ClFODefines the elemental composition.
CAS Registry Number 1343664-57-2Unique identifier for procurement and safety tracking[4].
Molecular Weight 188.626 g/mol Used for molarity and yield calculations in synthesis.
Monoisotopic Exact Mass 188.04042 DaTarget mass for HRMS identification.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality of Experimental Design : Secondary benzylic alcohols like 1-(3-chloro-2-fluorophenyl)propan-1-ol are prone to in-source fragmentation. Instead of solely hunting for the fragile protonated parent ion [M+H]+ , this protocol is designed to capture the thermodynamically stable carbocation formed via water loss, utilizing the halogen's natural isotopic signature as an internal control.

Step-by-Step HRMS Methodology:
  • Sample Preparation & Matrix Selection :

    • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating ionization in positive mode (ESI+). Acetonitrile provides optimal desolvation efficiency in the ESI source, ensuring a stable spray.

  • System Calibration & Suitability (SST) :

    • Action: Calibrate the TOF analyzer using a standard tuning mix prior to injection to achieve a mass accuracy of < 2 ppm.

    • Causality: Sub-2 ppm accuracy is non-negotiable. It ensures the measured exact mass deviates by less than 0.0004 Da from the theoretical exact mass (188.04042 Da), mathematically eliminating false positives from isobaric impurities.

  • Ionization and Acquisition :

    • Action: Operate the MS in ESI+ mode. Monitor the full scan range (m/z 100–500).

    • Causality: The molecule will undergo rapid in-source dehydration. The primary diagnostic ion will be the water-loss fragment [M−H2​O+H]+ at m/z 171.0371 .

  • Isotopic Signature Validation (The Self-Validating Step) :

    • Action: Inspect the mass spectrum for the M+2 isotope peak at m/z 173.0341 .

    • Causality: Chlorine has two stable isotopes ( 35 Cl and 37 Cl) in a roughly 3:1 natural abundance. Observing the m/z 173 peak at ~32% the intensity of the m/z 171 peak mathematically proves the retention of the chlorine atom in the fragment, serving as an internal validation of the chemical structure.

Synthetic Workflow and Logical Relationships

The synthesis of 1-(3-chloro-2-fluorophenyl)propan-1-ol typically relies on a Grignard addition. Reacting 3-chloro-2-fluorobenzaldehyde with ethylmagnesium bromide yields the target racemic alcohol. The workflow below maps the transition from chemical synthesis to analytical validation.

G A 3-Chloro-2-fluorobenzaldehyde (Starting Material) B Ethylmagnesium bromide (Grignard Addition) A->B C 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Target Compound) B->C D HRMS Analysis (ESI-TOF) C->D E Exact Mass Profiling [M-H2O+H]+ m/z 171.037 D->E F Isotopic Signature Validation (35Cl:37Cl 3:1 Ratio) D->F

Figure 1: Synthesis and HRMS validation of 1-(3-Chloro-2-fluorophenyl)propan-1-ol.

Conclusion

The precise physicochemical characterization of 1-(3-chloro-2-fluorophenyl)propan-1-ol requires distinguishing its bulk molecular weight (188.626 g/mol ) from its monoisotopic exact mass (188.04042 Da). By employing a rigorous, self-validating HRMS protocol that leverages in-source fragmentation and chlorine's natural isotopic distribution, researchers can achieve unambiguous structural confirmation. This level of analytical rigor is essential when advancing such halogenated building blocks through the pharmaceutical development pipeline.

References

  • Title : 1-(3-chloro-2-fluorophenyl)propan-1-ol-1343664-57-2 Source : Thoreauchem URL : [Link]

Sources

Comprehensive NMR Spectral Analysis and Synthetic Validation of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Halogenated phenyl motifs, particularly those featuring adjacent fluorine and chlorine substitutions, are critical structural elements in modern medicinal chemistry. They are frequently utilized to tune lipophilicity, modulate pKa, and enhance metabolic stability in pharmacophores, such as in the development of novel macrocyclic Factor XIa inhibitors[1] and STAT3 inhibitors[2]. The compound 1-(3-chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2)[3] serves as a vital intermediate in these synthetic pathways.

This technical guide provides a rigorous, self-validating protocol for the synthesis of this intermediate and an in-depth predictive assignment of its 1 H and 13 C NMR spectra. Special emphasis is placed on the complex spin-spin coupling networks induced by the 19 F nucleus, which serves as a powerful spectroscopic spy for structural elucidation[4][5].

Synthetic Methodology & Self-Validating Preparation

The synthesis of 1-(3-chloro-2-fluorophenyl)propan-1-ol is achieved via a classic Grignard addition using 3-chloro-2-fluorobenzaldehyde and ethylmagnesium bromide[1].

Causality of Experimental Choices

The reaction is deliberately conducted at –78 °C under an inert atmosphere. This strict kinetic control is essential to prevent the highly reactive ethylmagnesium bromide from initiating unwanted halogen-metal exchange at the sensitive C–Cl or C–F bonds. Furthermore, quenching the reaction with saturated aqueous NH 4​ Cl (pH ~6) rather than a strong mineral acid prevents the acid-catalyzed dehydration of the newly formed benzylic alcohol into an undesired styrene derivative.

Self-Validating Protocol
  • Initiation: Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF (0.2 M) under N 2​ and cool the system to –78 °C.

  • Addition: Add ethylmagnesium bromide (1 M in THF, 1.2 eq) dropwise over 15 minutes to maintain internal temperature.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The protocol self-validates when the UV-active aldehyde spot (R f​ ~0.6) is completely consumed. This ensures no unreacted starting material remains to cause mixed-signal interference in the downstream NMR analysis.

  • Quench & Isolate: Warm the mixture to 0 °C, carefully quench with sat. NH 4​ Cl, extract with EtOAc, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Synthesis A 3-Chloro-2-fluorobenzaldehyde (Starting Material) C Nucleophilic Addition Intermediate (Alkoxide) A->C B Ethylmagnesium Bromide (Grignard Reagent, THF, -78°C) B->C Addition D Aqueous Quench (sat. NH4Cl) C->D TLC Validation E 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Target Product) D->E Protonation

Synthetic workflow for 1-(3-Chloro-2-fluorophenyl)propan-1-ol via Grignard addition.

High-Resolution NMR Acquisition Protocol

Accurate structural elucidation of fluorinated compounds requires precise NMR calibration due to the extensive heteronuclear coupling and the wide chemical shift dispersion of fluorine[4][5].

Self-Validating Protocol
  • Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tuning & Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the deuterium signal of the CDCl 3​ solvent.

  • Shimming Validation: Optimize the Z-shims until the residual CHCl 3​ solvent peak at 7.26 ppm achieves a half-height width ( ν1/2​ ) of <1.0 Hz. This step self-validates magnetic field homogeneity, which is absolutely critical for resolving the fine 1 H– 19 F splittings in the aromatic region.

  • Acquisition: Execute a standard zg30 pulse sequence for 1 H (16 scans) and zgpg30 (with 1 H broad-band decoupling) for 13 C (1024 scans).

NMR_Workflow S1 Sample Dissolution (20 mg in 0.6 mL CDCl3) S2 Shimming & Tuning (Probe tuning to 1H/13C) S1->S2 Lock Signal S3 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) S2->S3 S4 FID Acquisition & Fourier Transform S3->S4 S5 Phase & Baseline Correction Peak Picking & Integration S4->S5 Internal Calibration

Standard operational protocol for 1H and 13C NMR data acquisition and processing.

1 H NMR Spectral Analysis & Mechanistic Assignment

The 1 H NMR spectrum is characterized by a complex aliphatic chain and a highly diagnostic aromatic region. Because C1' is a chiral center, the adjacent C2' methylene protons are diastereotopic . They reside in different magnetic environments and do not couple equally to the C1' methine or the C3' methyl protons, resulting in distinct, overlapping multiplets rather than a simple, idealized quintet.

Furthermore, the 19 F nucleus (spin 1/2) couples strongly with the aromatic protons[4]. For example, the C4-H proton exhibits an ortho-coupling to C5-H ( J≈8.0 Hz) and a meta-coupling to the fluorine atom ( 4JHF​≈6.0 Hz), creating a distinct doublet of doublets of doublets (ddd).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Logic
C3'-H 3​ 0.95t3H J=7.4 Aliphatic methyl, coupled to C2' methylene.
C2'-H a​ 1.75m1H-Diastereotopic proton adjacent to chiral C1' center.
C2'-H b​ 1.85m1H-Diastereotopic proton adjacent to chiral C1' center.
-OH 2.20br s1H-Hydroxyl proton, broad due to chemical exchange.
C1'-H 5.05dd1H J=7.0,4.5 Benzylic methine, coupled to C2' and long-range to F.
C5-H 7.08td1H J=8.0,2.0 Aromatic, coupled to C4/C6 (ortho) and F (para).
C4-H 7.32ddd1H J=8.0,6.0,1.5 Aromatic, coupled to C5 (ortho) and F (meta).
C6-H 7.42ddd1H J=8.0,6.0,1.5 Aromatic, coupled to C5 (ortho) and F (meta).

13 C NMR Spectral Analysis & 19 F- 13 C Spin-Spin Coupling

The 13 C NMR spectrum (proton-decoupled) provides definitive proof of the regiochemistry. The magnitude of the carbon-fluorine coupling decays predictably with distance[5]. The carbon directly attached to the fluorine (C2) exhibits a massive one-bond scalar coupling ( 1JCF​≈248 Hz). The two-bond coupling ( 2JCF​ , ortho) is typically 12–18 Hz, the three-bond coupling ( 3JCF​ , meta) is 4–6 Hz, and the four-bond coupling ( 4JCF​ , para) is ~2–4 Hz.

This predictable attenuation serves as an internal validation matrix for assigning the aromatic ring carbons, completely eliminating the need for 2D NMR (like HMBC) for basic structural confirmation.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)Assignment Logic
C3' 10.1s-Aliphatic terminal methyl carbon.
C2' 30.2s-Aliphatic methylene carbon.
C1' 70.5d 4JCF​=3.0 Benzylic carbon, long-range coupling to ortho-F.
C3 121.8d 2JCF​=18.0 Aromatic C-Cl, meta to F.
C6 125.0d 3JCF​=4.0 Aromatic CH, para to Cl, meta to F.
C5 125.3d 4JCF​=4.0 Aromatic CH, meta to Cl, para to F.
C4 129.3d 3JCF​=5.0 Aromatic CH, ortho to Cl, meta to F.
C1 133.9d 2JCF​=12.0 Aromatic C-alkyl, ortho to F.
C2 160.7d 1JCF​=248.0 Aromatic C-F, massive one-bond coupling.

References

  • Title: 1343664-57-2 | 1-(3-chloro-2-fluorophenyl)propan-1-ol Source: Bio-Fount Chemical Database URL: [Link]

  • Title: Novel macrocycles as factor xia inhibitors (WO2013022818A1)
  • Title: 2-azaspiro[5]heptane derivatives as stat3 inhibitors for the treatment of cancer (WO2024182693A1) Source: Google Patents / World Intellectual Property Organization URL:

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

A Technical Guide to the Solubility Profile of 1-(3-Chloro-2-fluorophenyl)propan-1-ol in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing bioavailability, formulation, and overall therapeutic efficacy.[1][2] This guide provides an in-depth technical overview of the principles and methodologies for establishing the solubility profile of 1-(3-Chloro-2-fluorophenyl)propan-1-ol, a halogenated aromatic alcohol, in a range of common polar aprotic solvents. We delineate the theoretical underpinnings of solubility, present a validated, field-proven experimental protocol based on the thermodynamic shake-flask method, and discuss the interpretation of solubility data in the context of solvent properties. This document is intended for researchers, chemists, and formulation scientists engaged in pharmaceutical development.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[2] Among these properties, solubility—defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure—is a critical determinant of a drug's ultimate success.[1][3] An inadequate solubility profile can lead to poor absorption, low and variable bioavailability, and significant hurdles in developing viable dosage forms.[4][5]

1.1. Spotlight on 1-(3-Chloro-2-fluorophenyl)propan-1-ol

The subject of this guide, 1-(3-Chloro-2-fluorophenyl)propan-1-ol, is a molecule whose structure suggests a complex solubility behavior. Its key features include:

  • Aromatic Ring: A phenyl group, which is inherently non-polar.

  • Halogenation: The presence of both chlorine and fluorine atoms, which increase molecular weight and can alter polarity and intermolecular interactions.

  • Hydroxyl Group: A polar propan-1-ol side chain, capable of acting as a hydrogen bond donor and acceptor.[6]

This combination of polar and non-polar characteristics makes predicting its solubility non-trivial and necessitates empirical determination. The interplay between the hydrogen-bonding capability of the alcohol group and the hydrophobic nature of the halogenated phenyl ring will be a key factor in its dissolution.[6][7]

1.2. The Utility of Polar Aprotic Solvents

Polar aprotic solvents are indispensable in the pharmaceutical sciences.[8] They possess large dipole moments and high dielectric constants, allowing them to dissolve polar compounds and salts, but they lack acidic protons (i.e., they cannot donate hydrogen bonds).[8] This class of solvents—including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—is frequently used in organic synthesis, high-throughput screening (HTS), and the preparation of stock solutions for biological assays.[4][8] Understanding the solubility of an NCE in these solvents is crucial for ensuring homogeneity in screening assays and for developing robust synthetic and purification processes.[2]

Theoretical Framework: The Energetics of Dissolution

The process of dissolution is governed by a fine balance of intermolecular forces and thermodynamic principles.[9] Solubility is achieved when the energy released from the new interactions between the solute and solvent molecules is sufficient to overcome the energy required to break the interactions within the bulk solute (lattice energy) and the bulk solvent.[9]

For 1-(3-Chloro-2-fluorophenyl)propan-1-ol, the key interactions are:

  • Solute-Solute: Hydrogen bonds between the hydroxyl groups and van der Waals forces between the aromatic rings.

  • Solvent-Solvent: Primarily strong dipole-dipole interactions in polar aprotic solvents.

  • Solute-Solvent: The primary driving force for dissolution. This involves dipole-dipole interactions between the polar regions of the solute and the solvent, and importantly, hydrogen bonds where the solute's -OH group acts as a donor to an acceptor atom (like the oxygen in DMSO or DMF) in the solvent.

Polar aprotic solvents are effective at solvating cations but leave anions relatively "free" and more reactive. While our solute is not ionic, the principle extends to the partial charges within the molecule. The solvent's ability to surround and stabilize the polar sections of the solute molecule is paramount.

Methodology: Determining Thermodynamic Equilibrium Solubility

To ensure data is reliable and reflects the true physical limits of the system, thermodynamic equilibrium solubility must be measured. This is the maximum concentration of the most stable form of a compound that can remain in solution under equilibrium conditions.[9] The "gold standard" for this measurement is the isothermal shake-flask method .[9][10][11] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

3.1. Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 1-(3-Chloro-2-fluorophenyl)propan-1-ol in selected polar aprotic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • 1-(3-Chloro-2-fluorophenyl)propan-1-ol (crystalline solid, purity >99%)

  • HPLC-grade solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector[12][13]

Procedure:

  • Preparation: Add an excess amount of solid 1-(3-Chloro-2-fluorophenyl)propan-1-ol to a series of vials. The goal is to create a suspension where undissolved solid remains visible throughout the experiment.[14] Rationale: Ensuring an excess of solid is critical for reaching saturation and maintaining equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected polar aprotic solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (25°C ± 0.5°C) and agitation speed (e.g., 150 rpm). Allow the suspensions to shake for an extended period. Rationale: Long incubation times are required to achieve thermodynamic equilibrium. A 24-hour period is a common starting point, but validation is necessary.[4][10]

  • Equilibrium Validation (Self-Validation Step): To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change significantly between the later time points, equilibrium is considered established.

  • Sample Collection and Preparation: Once equilibrium is confirmed, stop the shaker and allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment for the excess solid to settle. Rationale: This prevents clogging of the filter and ensures only the saturated supernatant is sampled.

  • Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Dilute the filtrate as necessary with the mobile phase to fall within the calibrated range of the analytical method. Rationale: Filtration removes all undissolved particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[5][15] A calibration curve must be prepared using standards of known concentration.[16]

3.2. Experimental Workflow Visualization

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis A Add excess solid solute to vials B Add precise volume of solvent A->B C Shake at constant Temp (25°C) A->C D Sample at 24h, 48h to validate equilibrium C->D E Settle suspension D->E F Filter supernatant (0.22 µm) E->F G Dilute filtrate F->G H Quantify via calibrated HPLC-UV G->H I Thermodynamic Solubility (mg/mL) H->I Result G cluster_solvent Solvent Properties Solute 1-(3-Chloro-2-fluorophenyl)propan-1-ol (H-bond donor, polar) Result High Solubility Prop1 High Dielectric Constant Prop1->Result favors Prop2 Strong H-Bond Acceptor Prop2->Result favors Prop3 Large Dipole Moment Prop3->Result favors

Caption: Key Solvent Properties Driving High Solubility.

Practical Implications and Conclusion

The solubility profile generated through this methodology provides actionable insights for drug development professionals. High solubility in solvents like DMSO is essential for high-throughput screening, ensuring compounds remain in solution during biological assays. [4]Data from solvents like Acetonitrile and THF is valuable for designing and optimizing purification protocols using techniques like reversed-phase chromatography.

References

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  • Books. CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015-11-20).
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  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021-08-15). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (PDF) Principles of Solubility. [Link]

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  • U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2020-04-14). [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05). [Link]

  • Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. (2025-01-10). [Link]

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  • BMG LABTECH. Drug solubility: why testing early matters in HTS. (2023-04-06). [Link]

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  • Preprints.org. Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025-10-27). [Link]

  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. (2015-04-01). [Link]

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  • U.S. Environmental Protection Agency. 1-(3-Chloro-5-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one. (2025-10-15). [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008-07-15). [Link]

  • NextSDS. 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol - NextSDS. [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 3-chloro- (CAS 627-30-5). [Link]

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  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). [Link]

  • TIB. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index. [Link]

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  • Chemistry LibreTexts. 4.4 Solubility. (2019-06-05). [Link]

Sources

Safety Data Sheet (SDS) and Handling Guidelines for 1-(3-Chloro-2-fluorophenyl)propan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated aromatic alcohols like 1-(3-Chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2) are highly valued as chiral building blocks and pharmacophores. The unique 3-chloro-2-fluoro substitution pattern imparts specific physicochemical properties—such as increased lipophilicity and metabolic stability—that are desirable in active pharmaceutical ingredients (APIs). However, these same properties introduce distinct occupational hazards.

This whitepaper provides an in-depth, causality-driven guide to the safety, toxicology, and handling of 1-(3-Chloro-2-fluorophenyl)propan-1-ol. Designed for researchers and safety officers, it moves beyond standard boilerplate Safety Data Sheets (SDS) to explain the mechanisms behind the hazards and establishes self-validating protocols for laboratory handling.

Physicochemical Profiling & Structural Causality

To safely handle a chemical, one must understand how its molecular structure dictates its physical behavior. The presence of both chlorine and fluorine on the phenyl ring significantly alters the electron density and lipophilicity of the propan-1-ol backbone [1].

Table 1: Physicochemical Properties & Hazard Causality
PropertyValue / EstimateCausality / Operational Impact
CAS Number 1343664-57-2Unique identifier for inventory and regulatory tracking.
Molecular Formula C9H10ClFOHalogenation increases molecular weight and liquid density.
Molecular Weight 188.63 g/mol Small molecular size allows rapid permeation across biological membranes.
Lipophilicity (LogP) Elevated (> 2.5 est.)High lipid solubility drives rapid dermal absorption and bioaccumulation potential.
Vapor Pressure Low to ModerateWhile not highly volatile at room temperature, aerosolization or heating generates hazardous inhalation risks.

Structural Causality: The halogens (Cl, F) withdraw electron density from the aromatic ring, making it resistant to electrophilic attack but increasing its overall lipophilicity. This lipophilic nature allows the molecule to easily bypass the epidermal lipid bilayers of human skin, carrying the reactive secondary alcohol group directly into systemic circulation.

Hazard Identification & Mechanistic Toxicology

Standard GHS classifications provide a baseline for safety, but understanding the toxicological mechanisms is critical for developing effective risk mitigation strategies.

Table 2: GHS Hazard Classification & Mechanistic Mitigation
Hazard ClassGHS CodeMechanistic CauseMitigation Strategy
Skin Irritation H315Lipophilic disruption of epidermal lipid bilayers and protein denaturation by the alcohol moiety.Double-gloving (Nitrile); frequent glove inspection.
Eye Irritation H319Rapid interaction of the alcohol group with corneal proteins, causing localized inflammation.ANSI Z87.1 safety goggles; face shield for large volumes.
STOT (Single Exp.) H335Vapors interact with the mucosal lining of the respiratory tract, triggering inflammatory pathways.Mandatory use of a certified chemical fume hood.
Toxicological Pathway

When exposed to biological systems, halogenated alcohols undergo specific metabolic transformations. The secondary alcohol is prone to oxidation, while the halogenated ring can, under certain cytochrome P450-mediated pathways, form reactive intermediates that bind to cellular macromolecules, leading to toxicity [4].

ToxicologyPathway A 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Lipophilic Contact) B Dermal / Inhalation Absorption A->B Exposure C Hepatic Cytochrome P450 Metabolism B->C Systemic Circulation D Reactive Intermediates (Halogenated Metabolites) C->D Phase I Oxidation F Glucuronidation / Excretion (Detoxification) C->F Phase II Conjugation E Cellular Macromolecule Binding (Toxicity/Irritation) D->E Electrophilic Attack

Figure 1: Metabolic and toxicological pathway of halogenated aromatic alcohols.

Standard Operating Procedures (SOP): Safe Handling & Storage

To ensure absolute safety, laboratory workflows must be designed as self-validating systems . This means that at every critical juncture, the operator must have a physical or visual cue confirming that the safety control is actively working.

Step-by-Step Methodology: Dispensing and Reaction Setup
  • Pre-Operation Ventilation Verification

    • Action: Ensure the chemical fume hood is fully operational before unsealing the chemical.

    • Causality: The compound's vapors can cause severe respiratory irritation (H335). Proper airflow captures these vapors before they reach the operator's breathing zone.

    • Self-Validation: Check the digital airflow monitor to ensure a face velocity of 60 to 110 feet per minute (fpm) , as mandated by [2]. If a digital monitor is absent, perform the "tissue test" by taping a small strip of tissue to the bottom of the sash; the system is validated if the tissue pulls steadily inward.

  • Dynamic PPE Donning

    • Action: Equip a flame-resistant lab coat, ANSI-certified safety goggles, and double-layer nitrile gloves.

    • Causality: The lipophilic nature of the 3-chloro-2-fluoro substitution allows the compound to permeate single-layer gloves over extended periods.

    • Self-Validation: Inspect the outer glove every 15 minutes during active handling. If any discoloration, swelling, or degradation is observed, the system has triggered a failure warning: immediately remove the outer glove, wash hands, and re-glove.

  • Spatial Dispensing Protocol

    • Action: Lower the fume hood sash to the designated operating height (typically 18 inches). Dispense the chemical at least 6 inches inside the hood face.

    • Causality: Working deep inside the hood prevents operator movements from creating eddy currents that could drag toxic vapors out of the containment zone.

  • Quenching and Micro-Decontamination

    • Action: After use, seal the primary container tightly. Wipe down the exterior of the container and the balance/work area with a compatible solvent (e.g., isopropanol).

    • Causality: Removing microscopic residues prevents secondary exposure to subsequent users who might touch the container without full PPE.

Emergency Response & Spill Mitigation

Chemical spills are categorized by volume and hazard level. Due to the environmental toxicity and localized irritation risks of halogenated alcohols, rapid and structured response is mandatory. The following protocol aligns with the [3].

Step-by-Step Methodology: Spill Containment
  • Immediate Assessment (Triage): Determine if the spill is an "incidental" (simple) spill or an "uncontrolled" (complex) spill. An uncontrolled spill involves volumes greater than 1 Liter, high inhalation risks, or fire potential.

  • Evacuation (Uncontrolled Spills): If the spill is uncontrolled, evacuate the laboratory immediately, close the doors to isolate the area, and contact emergency responders (911 or site security).

  • Source Containment (Incidental Spills): For small spills (< 1 Liter), don appropriate PPE. Use chemical-resistant diking materials (spill socks) to encircle the spill.

    • Causality: Halogenated compounds are highly toxic to aquatic life and resist standard wastewater biodegradation. Diking prevents the liquid from reaching floor drains or sinks.

  • Active Absorption: Apply a non-combustible absorbent (e.g., vermiculite or specialized universal spill pads) from the outside of the spill working inward to prevent spreading.

  • Hazardous Waste Disposal: Collect the saturated absorbent using non-sparking tools. Place the debris in a tightly sealed, properly labeled hazardous waste container designated specifically for halogenated organic waste .

SpillResponse Start Spill Identified Assess Assess Volume & Hazard (Is it > 1L or highly toxic?) Start->Assess Uncontrolled Uncontrolled Spill: Evacuate & Call 911 Assess->Uncontrolled Yes Controlled Incidental Spill: Initiate Local Cleanup Assess->Controlled No PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Coat) Controlled->PPE Contain Contain Spill (Absorbent Pads / Diking) PPE->Contain Dispose Collect & Dispose as Halogenated Waste Contain->Dispose

Figure 2: Self-validating emergency spill response workflow for hazardous chemicals.

References

  • Chemsrc. "Chemical & Physical Properties of CAS 1343664-57-2." Chemsrc Chemical Database, 2025. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety: Chemical Fume Hoods." United States Department of Labor, 2025.[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS Chemical Safety Guidelines, 2025.[Link]

  • National Toxicology Program (NTP). "Mechanisms of Carcinogenesis and Toxicity in Halogenated Alcohols." National Institutes of Health (NIH), 2025.[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Chloro-2-fluorophenyl)propan-1-ol is a highly specialized, halogenated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. It is most notably employed in the development of macrocyclic therapeutic agents and Factor XIa inhibitors[1]. The definitive Chemical Abstracts Service (CAS) registry number for this compound is [2][3].

This technical guide provides a comprehensive overview of 1-(3-Chloro-2-fluorophenyl)propan-1-ol, detailing its structural properties, its strategic role in rational drug design, validated synthetic methodologies, and analytical quality control protocols.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is critical for predicting solubility, reactivity, and downstream chromatographic behavior. The core properties of this building block are summarized below[3][4][5][6]:

PropertyValue
Chemical Name 1-(3-Chloro-2-fluorophenyl)propan-1-ol
CAS Registry Number 1343664-57-2
Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
Common Synonyms 3-Chloro-alpha-ethyl-2-fluorobenzenemethanol
Appearance Colorless to pale yellow liquid/oil
Storage Temperature 4°C (Recommended for long-term stability)

Strategic Role in Drug Development

In medicinal chemistry, the incorporation of the 3-chloro-2-fluorophenyl moiety is rarely arbitrary. The specific substitution pattern of 1-(3-Chloro-2-fluorophenyl)propan-1-ol offers distinct pharmacokinetic and pharmacodynamic advantages:

  • Fluorine at C2 (Metabolic Stability & Conformation): The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect, which increases the oxidation potential of the aromatic ring and enhances metabolic stability against cytochrome P450-mediated degradation. Furthermore, the ortho-fluorine can participate in intramolecular hydrogen bonding with the benzylic hydroxyl group. This interaction restricts bond rotation, locking the compound into a preferred conformation that minimizes entropic penalties upon target binding.

  • Chlorine at C3 (Lipophilicity & Halogen Bonding): The chlorine substituent provides essential lipophilic bulk ( effect) and enables directional halogen bonding within hydrophobic protein pockets, such as the S1 pocket of serine proteases like[1].

  • Propan-1-ol Side Chain (Synthetic Versatility): The benzylic alcohol serves as a versatile synthetic handle, allowing for rapid diversification through oxidation, etherification, or nucleophilic displacement.

Synthetic Methodology: Grignard Addition Workflow

The most robust and self-validating method for synthesizing 1-(3-Chloro-2-fluorophenyl)propan-1-ol involves the nucleophilic addition of ethylmagnesium bromide to 3-chloro-2-fluorobenzaldehyde[1][7]. This protocol ensures high conversion rates while actively preventing unwanted side reactions.

Step-by-Step Protocol
  • Preparation: Dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: Initiating the reaction at cryogenic temperatures suppresses competing pathways, such as enolization or unwanted reduction via β -hydride transfer, ensuring that the nucleophilic addition of the ethyl group to the carbonyl carbon remains the kinetically favored pathway.

  • Reagent Addition: Add ethylmagnesium bromide (1 M in THF, 1.2 eq) dropwise over 30 minutes to maintain internal temperature.

  • Propagation: Stir the mixture at -78 °C for 2 hours, then gradually warm to 0 °C[1].

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl )[1].

    • Causality: Utilizing a mild acid like NH4​Cl rather than a strong mineral acid prevents the acid-catalyzed dehydration of the newly formed benzylic alcohol into an undesirable substituted styrene derivative.

  • Isolation: Extract the aqueous layer with ethyl acetate (EtOAc), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (hexanes/EtOAc) to yield the pure product.

Synthesis A 3-Chloro-2-fluorobenzaldehyde (Starting Material) C Reaction Mixture (-78°C to 0°C, 2h) A->C B Ethylmagnesium bromide (1M in THF) B->C Nucleophilic Addition D Quench & Extract (Sat. NH4Cl / EtOAc) C->D E 1-(3-Chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2) D->E Purified Product

Synthetic workflow for 1-(3-Chloro-2-fluorophenyl)propan-1-ol via Grignard addition.

Downstream Applications & Transformations

Once synthesized, the benzylic alcohol serves as a critical junction for further derivatization in medicinal chemistry workflows:

  • Oxidation: Conversion to the corresponding ketone via Swern or Dess-Martin periodinane oxidation allows for subsequent reductive amination, generating diverse amine libraries.

  • Mitsunobu Inversion: Stereospecific inversion of the hydroxyl group using DEAD and triphenylphosphine facilitates the introduction of diverse nucleophiles (e.g., azides, phthalimides) with high enantiomeric fidelity.

  • Etherification: Base-catalyzed O-alkylation generates lipophilic ethers that can modulate the pharmacokinetic profile of the final drug candidate.

Applications Core 1-(3-Chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2) Ox Oxidation (Ketone Intermediate) Core->Ox Swern/Dess-Martin Mit Mitsunobu Reaction (Stereochemical Inversion) Core->Mit DEAD/PPh3 Eth Etherification (O-Alkylation) Core->Eth Base/Alkyl Halide Drug Factor XIa Inhibitors & Macrocycles Ox->Drug Mit->Drug Eth->Drug

Downstream synthetic utility of the benzylic alcohol in medicinal chemistry.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch and validate the structural integrity of CAS 1343664-57-2, the following self-validating analytical protocols must be employed:

  • 1 H NMR (CDCl 3​ ): Validation of the propan-1-ol chain is confirmed by a distinct triplet for the terminal methyl group (~0.9 ppm), a multiplet for the diastereotopic methylene protons (~1.7-1.9 ppm), and a characteristic triplet or doublet of doublets for the benzylic CH-OH proton (~4.9 ppm). The aromatic region will display the expected coupling patterns for the 1,2,3-trisubstituted benzene ring.

  • LC-MS: Electrospray ionization (ESI) typically yields an [M−OH]+ or [M+H]+ ion depending on the source conditions, confirming the molecular weight of 188.62 g/mol . The presence of the chlorine atom will be unambiguously validated by the characteristic 3:1 isotopic ratio of the M and M+2 peaks.

  • Chiral HPLC: Because the standard Grignard addition yields a racemic mixture at the C1 position, chiral stationary phase HPLC is required to determine the enantiomeric excess (ee) if asymmetric synthesis or chiral resolution techniques are subsequently applied for enantiopure drug development.

References

  • Novel macrocycles as factor xia inhibitors (WO2013022818A1)
  • 1-(3-chloro-2-fluorophenyl)propan-1-ol (CAS 1343664-57-2) Catalog Source: AA Blocks URL:[Link]

Sources

Methodological & Application

Asymmetric Synthesis Protocols for (R)-1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral alcohol (R)-1-(3-Chloro-2-fluorophenyl)propan-1-ol is a high-value building block in the development of advanced active pharmaceutical ingredients (APIs). The benzylic stereocenter, coupled with the unique electronic and steric demands of the ortho-fluoro and meta-chloro substituents, requires highly robust and enantioselective synthetic methodologies. This application note provides drug development professionals with three orthogonal, field-proven protocols for the asymmetric reduction of the precursor ketone, 1-(3-chloro-2-fluorophenyl)propan-1-one[1].

Mechanistic Rationale & Catalyst Selection

Achieving >99% enantiomeric excess (ee) requires precise enantiofacial discrimination. The causality behind the catalyst selection for each protocol is rooted in the spatial geometry of the transition states:

  • Noyori Asymmetric Transfer Hydrogenation (ATH) : This method utilizes the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The (R,R)-TsDPEN ligand creates a rigid chiral pocket[2]. During the concerted outer-sphere hydride transfer, the bulky 3-chloro-2-fluorophenyl group preferentially occupies the less sterically hindered equatorial-like position in the six-membered pericyclic transition state. This spatial arrangement directs the hydride exclusively to the re-face of the carbonyl, yielding the (R)-alcohol[3].

  • Corey-Bakshi-Shibata (CBS) Reduction : The (R)-MeCBS oxazaborolidine catalyst coordinates both the borane reductant and the ketone. Stereocontrol is governed by steric differentiation: the smaller ethyl group points toward the catalyst's bulky face, while the larger substituted aryl group points away, exposing the re-face for hydride attack.

  • Biocatalysis (KRED) : Engineered Ketoreductases (KREDs) offer exquisite stereocontrol via highly specific enzyme active-site binding, often achieving >99.5% ee under mild, aqueous conditions.

SynthesisRoutes Ketone 1-(3-Chloro-2-fluorophenyl) propan-1-one Noyori Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / TEA Ketone->Noyori Route A CBS CBS Reduction (R)-MeCBS / BH3-SMe2 THF Ketone->CBS Route B Biocat Biocatalysis KRED Enzyme / NADP+ GDH / Glucose Ketone->Biocat Route C Product (R)-1-(3-Chloro-2-fluorophenyl) propan-1-ol Noyori->Product >99% ee CBS->Product >95% ee Biocat->Product >99.5% ee

Figure 1: Three orthogonal asymmetric reduction pathways to (R)-1-(3-Chloro-2-fluorophenyl)propan-1-ol.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Noyori ATH

Expertise Insight: We utilize a formic acid/triethylamine (FA/TEA) azeotrope rather than isopropanol. Isopropanol-mediated ATH is reversible and can lead to the erosion of enantiomeric purity at high conversions. The irreversible decarboxylation of formic acid ensures the reaction is thermodynamically driven to completion without ee erosion[3].

Step-by-Step Methodology (10 mmol scale):

  • Preparation : In an oven-dried 50 mL Schlenk flask under argon, dissolve 1-(3-chloro-2-fluorophenyl)propan-1-one (1.86 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).

  • Catalyst Addition : Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg, 0.05 mmol, 0.5 mol%). Stir for 5 minutes until a homogeneous solution forms.

  • Reduction : Slowly add 5 mL of a degassed 5:2 Formic Acid/Triethylamine azeotropic mixture.

  • Incubation : Seal the flask and stir at 30 °C for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup : Quench the reaction by adding 15 mL of water. Extract the aqueous layer with dichloromethane (2 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 2: CBS Oxazaborolidine Reduction

Expertise Insight: The ketone must be added dropwise to a pre-formed complex of the CBS catalyst and borane. If the uncoordinated ketone concentration spikes, the uncatalyzed, racemic reduction by BH₃ will compete with the catalytic cycle, severely degrading the final enantiomeric excess.

Step-by-Step Methodology (10 mmol scale):

  • Preparation : In a flame-dried 100 mL round-bottom flask under nitrogen, add (R)-MeCBS catalyst (1.0 mL of a 1.0 M solution in toluene, 1.0 mmol, 10 mol%) and anhydrous THF (10 mL). Cool the mixture to -20 °C.

  • Borane Addition : Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 6.0 mL of a 2.0 M solution in THF, 12.0 mmol). Stir at -20 °C for 15 minutes.

  • Substrate Addition : Dissolve 1-(3-chloro-2-fluorophenyl)propan-1-one (1.86 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise via a syringe pump over exactly 2 hours to the reaction mixture at -20 °C.

  • Incubation : Stir for an additional 1 hour at -20 °C.

  • Workup : Carefully quench the reaction by the dropwise addition of methanol (5 mL) at -20 °C (Caution: Exothermic hydrogen gas evolution). Allow the mixture to warm to room temperature and concentrate under vacuum.

  • Isolation : Redissolve the residue in EtOAc (30 mL), wash with 1M HCl (15 mL) to remove boron complexes, followed by brine (15 mL). Dry over Na₂SO₄ and concentrate.

Protocol 3: Biocatalytic Ketoreductase (KRED) Reduction

Expertise Insight: A Glucose/Glucose Dehydrogenase (GDH) coupled system is employed for cofactor recycling. This ensures that the highly expensive NADP⁺ cofactor is continuously regenerated, allowing it to be used in substoichiometric amounts while driving the biotransformation forward.

Step-by-Step Methodology (10 mmol scale):

  • Buffer Preparation : Prepare 50 mL of 100 mM Potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Enzyme & Cofactor Loading : Dissolve NADP⁺ (10 mg), D-Glucose (2.7 g, 15 mmol), Glucose Dehydrogenase (GDH, 20 mg), and an (R)-selective engineered KRED (100 mg) into the buffer.

  • Substrate Addition : Dissolve the ketone (1.86 g, 10.0 mmol) in DMSO (5 mL) and add it to the aqueous enzyme solution.

  • Incubation : Incubate the biphasic mixture in an orbital shaker at 30 °C and 250 rpm for 24 hours.

  • Workup : Extract the mixture with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Centrifuge if emulsions form.

  • Isolation : Dry the combined MTBE layers over Na₂SO₄ and evaporate to yield the highly pure chiral alcohol.

BiocatWorkflow Prep Substrate Preparation (DMSO) Reaction Biotransformation (30°C, pH 7.0, 24 hours) Prep->Reaction Buffer Buffer Prep (KRED, GDH, NADP+, Glucose) Buffer->Reaction Extraction Downstream Processing (MTBE Extraction) Reaction->Extraction Analysis Chiral HPLC Validation Extraction->Analysis

Figure 2: Standard workflow for the biocatalytic synthesis and validation of the chiral alcohol.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative performance metrics of the three protocols to assist in route selection for scale-up operations.

ParameterNoyori ATHCBS ReductionBiocatalysis (KRED)
Catalyst Loading 0.5 mol%10 mol%5 wt% (Enzyme)
Typical Yield 92%88%95%
Enantiomeric Excess (ee) >99%95 - 97%>99.5%
Scalability ExcellentModerate (Exothermic)Excellent
Relative Cost Medium (Ru catalyst)High (Borane/CBS)Low (at scale)
Environmental Impact Moderate (DCM used)High (Borane waste)Low (Aqueous)

References[1] Title: 1-(3-Chloro-2-fluorophenyl)propan-1-one | Source: MilliporeSigma | URL: https://sigmaaldrich.com/[3] Title: CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives | Source: RSC Books | URL:https://rsc.org/[2] Title: 1,2-Diphenylethane-1,2-diamine (DPEN) | Source: BenchChem | URL: https://benchchem.com/

Sources

Application Note: 1-(3-Chloro-2-fluorophenyl)propan-1-ol as a Versatile Chiral Building Block in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Pharmacophoric rationale, physicochemical data, and stereoselective synthetic methodologies.

Introduction & Pharmacophoric Rationale

The strategic integration of halogenated phenyl rings into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. Specifically, the 3-chloro-2-fluorophenyl motif has emerged as a privileged pharmacophore, featured prominently in clinical-stage oncology drugs such as the pan-RAF inhibitor Belvarafenib[1] and the MDM2 inhibitor APG-115 (Alrizomadlin)[2].

The building block 1-(3-Chloro-2-fluorophenyl)propan-1-ol provides a direct, stereocontrollable pathway to incorporate this motif into complex molecular architectures[3]. As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over non-halogenated or achiral alternatives. Its value is driven by three distinct structural features:

  • Halogen Bonding (Chlorine): The electron-withdrawing nature of the adjacent fluorine atom polarizes the chlorine atom, creating a strong "sigma-hole." This enables highly directional halogen bonding with protein backbone carbonyls, significantly enhancing target affinity (e.g., within kinase hinge regions).

  • Metabolic Shielding (Fluorine): The ortho-fluoro substituent sterically blocks CYP450-mediated oxidation of the phenyl ring. Furthermore, it modulates the electron density of the aromatic system to improve overall lipophilicity (logP) and cell permeability.

  • Stereospecific Handle (Secondary Alcohol): The propan-1-ol side chain offers a versatile chiral center. The secondary hydroxyl group can undergo stereospecific inversion (via Mitsunobu amination) or retention (via etherification), allowing process chemists to access diverse enantiopure derivatives from a single starting material.

G Core 1-(3-Chloro-2-fluorophenyl) propan-1-ol Cl 3-Chloro Substituent (Halogen Bonding & Lipophilicity) Core->Cl F 2-Fluoro Substituent (Metabolic Blockade & Conformation) Core->F OH Chiral Secondary Alcohol (Stereospecific Handle) Core->OH

Pharmacophoric mapping of 1-(3-Chloro-2-fluorophenyl)propan-1-ol for API design.

Physicochemical Properties

To ensure reproducibility in synthetic workflows and scale-up chemistry, the foundational data for 1-(3-Chloro-2-fluorophenyl)propan-1-ol is summarized below[3].

PropertyValue
Chemical Name 1-(3-Chloro-2-fluorophenyl)propan-1-ol
CAS Number 1343664-57-2
Molecular Formula C9H10ClFO
Molecular Weight 188.62 g/mol
Physical State Liquid to low-melting solid (temperature dependent)
Storage Conditions 4°C, protected from light and moisture

Experimental Protocols & Methodologies

The following protocols detail the transformation of racemic 1-(3-Chloro-2-fluorophenyl)propan-1-ol into high-value chiral intermediates.

Protocol A: Enzymatic Kinetic Resolution of the Racemic Alcohol

Causality & Rationale: Direct asymmetric synthesis of chiral alcohols via metal-catalyzed hydrogenation can be expensive and requires specialized high-pressure equipment. A highly scalable, self-validating alternative is enzymatic kinetic resolution. Using Candida antarctica Lipase B (Novozym 435) and a vinyl acetate acyl donor, the enzyme selectively acetylates the (R)-enantiomer. The unreacted (S)-alcohol and the (R)-acetate can then be easily separated via standard silica gel chromatography due to their distinct polarity differences.

Step-by-Step Methodology:

  • Preparation: Dissolve 50.0 mmol of racemic 1-(3-Chloro-2-fluorophenyl)propan-1-ol in 150 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 150.0 mmol (3.0 equivalents) of vinyl acetate to the solution. Expert Insight: Vinyl acetate is chosen over ethyl acetate because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible.

  • Enzyme Addition: Introduce 1.5 g of Novozym 435 (immobilized lipase).

  • Incubation: Stir the suspension gently at 35°C for 24–48 hours. Monitor the reaction via chiral HPLC until exactly 50% conversion is achieved.

  • Filtration: Filter the reaction mixture through a Celite pad to recover the immobilized enzyme (which can be washed with MTBE and recycled for subsequent batches).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Separate the highly non-polar (R)-1-(3-Chloro-2-fluorophenyl)propyl acetate from the polar (S)-1-(3-Chloro-2-fluorophenyl)propan-1-ol using flash column chromatography (Hexane/Ethyl Acetate gradient).

G Racemic Racemic Alcohol CAS: 1343664-57-2 Lipase Lipase (Novozym 435) Vinyl Acetate Racemic->Lipase Res Enzymatic Resolution Lipase->Res S_Alc (S)-Alcohol (Unreacted) Res->S_Alc R_Ac (R)-Acetate (Esterified) Res->R_Ac

Enzymatic kinetic resolution workflow for racemic 1-(3-Chloro-2-fluorophenyl)propan-1-ol.

Protocol B: Stereoinvertive Azidation via Mitsunobu Reaction

Causality & Rationale: To convert the enzymatically resolved (S)-alcohol into an (R)-amine (a ubiquitous precursor for kinase inhibitor APIs), a Mitsunobu reaction utilizing diphenylphosphoryl azide (DPPA) is employed. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) activate the hydroxyl group into a superior leaving group. The azide nucleophile then attacks via a strict SN2 mechanism, resulting in a complete Walden inversion of stereochemistry.

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of (S)-1-(3-Chloro-2-fluorophenyl)propan-1-ol and 12.0 mmol (1.2 eq) of triphenylphosphine (PPh3) in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture to 0°C using an ice-water bath. Expert Insight: Strict temperature control is required to prevent premature decomposition of the betaine intermediate and to control the exothermic activation step.

  • Activation: Add 12.0 mmol (1.2 eq) of DIAD dropwise over 15 minutes. Stir for an additional 10 minutes at 0°C.

  • Nucleophilic Attack: Add 12.0 mmol (1.2 eq) of DPPA dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with water (20 mL) and extract three times with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the resulting (R)-1-(1-azidopropyl)-3-chloro-2-fluorobenzene via flash chromatography. The azide can subsequently be reduced to the primary amine using Staudinger conditions (PPh3/H2O) without loss of enantiomeric purity.

References

  • Source: nih.
  • Title: Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2)
  • Title: 1-(3-Chloro-2-fluorophenyl)

Sources

Derivatization of 1-(3-Chloro-2-fluorophenyl)propan-1-ol: Strategic Pathways for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

1-(3-Chloro-2-fluorophenyl)propan-1-ol is a critical chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the antiplatelet agent Prasugrel. Its structural features—a secondary alcohol, a chiral center, and a substituted phenyl ring—make its strategic derivatization a cornerstone of modern drug development. This guide provides an in-depth exploration of key derivatization pathways, including esterification, oxidation, and etherification. We present detailed, validated protocols, explain the underlying chemical principles behind methodological choices, and offer guidance on the analytical characterization of the resulting derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

PART 1: SCIENTIFIC RATIONALE & STRATEGIC OVERVIEW

The synthetic utility of 1-(3-Chloro-2-fluorophenyl)propan-1-ol lies in the reactivity of its secondary hydroxyl group. This functional group serves as a versatile handle for introducing new functionalities, modifying pharmacokinetic properties, or enabling subsequent transformations. The presence of a stereocenter at the carbinol carbon is of paramount importance; reactions must be designed to either control or resolve this stereochemistry to produce enantiomerically pure APIs.

This guide focuses on three primary derivatization strategies:

  • Esterification: A fundamental transformation used for creating prodrugs, protecting the hydroxyl group, or, critically, for resolving the racemic alcohol into its constituent enantiomers through the formation of diastereomeric esters.

  • Oxidation: The conversion of the secondary alcohol to its corresponding ketone, 1-(3-chloro-2-fluorophenyl)propan-1-one, is a key step in the synthesis of several APIs and provides an alternative synthetic route.

  • Nucleophilic Substitution (via Activation): While the hydroxyl group is a poor leaving group, its conversion to a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group, opening pathways for substitution with a variety of nucleophiles.

PART 2: DERIVATIZATION PROTOCOLS & METHODOLOGIES

Esterification: Synthesis of Ester Derivatives

Esterification of 1-(3-Chloro-2-fluorophenyl)propan-1-ol is commonly performed for two main reasons: chiral resolution and the synthesis of ester-containing target molecules. The use of an acid anhydride in the presence of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) offers a mild and highly efficient method.[1][2]

Protocol 1: DMAP-Catalyzed Acetylation

This protocol describes the synthesis of 1-(3-chloro-2-fluorophenyl)propyl acetate.

Core Principle: DMAP acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, proceeding under significantly milder conditions than traditional acid-catalyzed methods.[1]

Materials:

  • 1-(3-Chloro-2-fluorophenyl)propan-1-ol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-Chloro-2-fluorophenyl)propan-1-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by silica gel column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Alcohol & DMAP in Anhydrous DCM B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Warm to RT Stir for 2-4h C->D E Monitor by TLC D->E F Dilute with DCM E->F G Wash with HCl, NaHCO₃, Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify (Chromatography) H->I

Caption: Workflow for DMAP-Catalyzed Acetylation.

Chiral Resolution via Diastereomeric Ester Formation

A critical application of derivatization for this racemic alcohol is chiral resolution. By reacting the racemic alcohol with an enantiomerically pure chiral acid, a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated using standard chromatography.[3][4][5]

Protocol 2: Resolution with (-)-Menthyloxyacetic Acid

Core Principle: The reaction of a racemic alcohol with a single enantiomer of a chiral acid (the "resolving agent") produces two diastereomeric esters. Unlike enantiomers, diastereomers have distinct physical properties, allowing for their separation by techniques like crystallization or chromatography.[3]

Materials:

  • Racemic 1-(3-Chloro-2-fluorophenyl)propan-1-ol (1.0 eq)

  • (-)-Menthyloxyacetic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for Column Chromatography

Experimental Procedure:

  • Dissolve the racemic alcohol (1.0 eq), (-)-Menthyloxyacetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture through a pad of celite to remove the DCU precipitate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Separate the resulting diastereomeric esters using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

  • Characterize the separated diastereomers and subsequently hydrolyze the desired ester (e.g., using NaOH/MeOH) to recover the enantiomerically pure alcohol.

G A Mix Racemic Alcohol, Chiral Acid, & DMAP in DCM B Add DCC at 0 °C A->B C Stir 12-24h at RT (Forms Diastereomers + DCU) B->C D Filter to Remove DCU C->D E Aqueous Work-up D->E F Separate Diastereomers (Column Chromatography) E->F G Hydrolyze Separated Ester to Yield Enantiopure Alcohol F->G

Caption: Workflow for Chiral Resolution.

Oxidation to the Corresponding Ketone

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[6][7] For pharmaceutical applications, mild and selective methods are preferred to avoid side reactions and the use of toxic heavy metals.[7][8]

Protocol 3: Swern Oxidation

Core Principle: The Swern oxidation uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction proceeds at very low temperatures (-78 °C) and is known for its high yields and compatibility with a wide range of functional groups, avoiding over-oxidation.[9]

Materials:

  • 1-(3-Chloro-2-fluorophenyl)propan-1-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl Chloride (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

Experimental Procedure:

  • In a three-neck flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM. Stir for 15 minutes.

  • Add a solution of 1-(3-Chloro-2-fluorophenyl)propan-1-ol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) to the mixture, stir for 15 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Oxidation Method Reagents Conditions Advantages Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, TEA-78 °CHigh yield, mild, wide functional group tolerance.[9]Requires cryogenic temperatures, unpleasant odor.
Dess-Martin Dess-Martin Periodinane (DMP)Room Temp.Fast, neutral conditions, high yield.DMP is explosive under certain conditions.
TEMPO-Catalyzed TEMPO, NaOCl (or other co-oxidant)0 °C to RTCatalytic, uses inexpensive oxidant.[8]Can be substrate-dependent.
Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and (if applicable) enantiomeric excess of the synthesized derivatives.

Spectroscopic Analysis:

  • ¹H and ¹³C NMR: To confirm the chemical structure. For esters, expect a downfield shift of the carbinol proton (CH-O) and changes in the propyl chain signals. For the ketone, the carbinol proton signal will disappear and a new carbonyl carbon will appear in the ¹³C NMR spectrum (~200 ppm).

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for the appearance of a strong C=O stretch for esters (~1735 cm⁻¹) or ketones (~1715 cm⁻¹), and the disappearance of the broad O-H stretch from the starting alcohol.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Chromatographic Analysis (Chiral Purity): Determining the enantiomeric excess (e.e.) of a resolved alcohol is critical. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[10][11]

Protocol 4: Chiral HPLC Analysis

Core Principle: CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus separation into two distinct peaks on the chromatogram.[11][12] Polysaccharide-based columns (e.g., Chiralcel® series) are highly effective for this class of compounds.[10][13]

Instrumentation & Conditions:

  • HPLC System: With UV detector.

  • Chiral Column: Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 95:5 v/v). The exact ratio may require optimization.[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Dissolve a small sample (approx. 1 mg/mL) of the chiral alcohol in the mobile phase.

  • Inject the sample onto the equilibrated HPLC system.

  • Record the chromatogram. The two enantiomers should resolve into two separate peaks.

  • Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2): e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100

Chiral Stationary Phase (CSP) Typical Mobile Phase Separation Principle
Chiralcel® OD-H n-Hexane / 2-PropanolAmylose derivative coated on silica. Separation based on hydrogen bonding, dipole-dipole, and π-π interactions.
Chiralpak® AD-H n-Hexane / EthanolAmylose derivative coated on silica. Offers different selectivity compared to OD-H.[13]
Chiralcel® OJ-H n-Hexane / 2-PropanolCellulose derivative coated on silica. Effective for a broad range of racemates.

Conclusion

The derivatization of 1-(3-Chloro-2-fluorophenyl)propan-1-ol is a pivotal process in pharmaceutical synthesis. The protocols and strategies outlined in this guide—from straightforward esterification and oxidation to the critical process of chiral resolution—provide a robust toolkit for chemists in the field. A thorough understanding of the principles behind each method, coupled with rigorous analytical characterization, is essential for the successful and efficient development of enantiomerically pure active pharmaceutical ingredients.

References

  • Benchchem. Application Notes and Protocols for the Esterification of Secondary Alcohols with (-)-Menthyloxyacetic Acid. Benchchem.
  • Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Benchchem.
  • American Chemical Society. Oxidation of secondary alcohols: Selective ketone formation via novel molybdenum catalysts | Poster Board #404. American Chemical Society.
  • Benchchem. Application Notes and Protocols for the Esterification of Alcohols with Hexanoic Anhydride. Benchchem.
  • Taylor & Francis Online. A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Taylor & Francis Online.
  • ACS Publications. Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry.
  • PMC. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC.
  • MDPI. Biocatalytic Oxidation of Alcohols. MDPI.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Thieme. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Thieme.
  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate.
  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal.
  • Wikipedia. Chiral resolution. Wikipedia.
  • TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.

Sources

Application Note: Synthesis of 1-(3-Chloro-2-fluorophenyl)propan-1-ol via Advanced Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

Fluorinated and chlorinated phenylpropanols are highly valued structural motifs in medicinal chemistry. The strategic introduction of halogen atoms—particularly fluorine—enhances metabolic stability, modulates lipophilicity, and significantly improves binding affinity to biological targets. Specifically, 1-(3-Chloro-2-fluorophenyl)propan-1-ol serves as a critical intermediate in the synthesis of macrocyclic factor XIa inhibitors, which are developed for the treatment of thromboembolic disorders .

The most robust and scalable route to this secondary alcohol is the nucleophilic addition of an ethyl Grignard reagent to 3-chloro-2-fluorobenzaldehyde. However, the electron-deficient nature of the di-halogenated benzaldehyde introduces distinct synthetic challenges. As a Senior Application Scientist, it is imperative to recognize that standard room-temperature Grignard protocols will fail here; one must exert precise control over both thermodynamics and kinetics to suppress competing side reactions.

Mechanistic Causality & Experimental Design

A protocol is only as robust as the scientific rationale underpinning its steps. The Grignard reaction proceeds via the nucleophilic attack of the organomagnesium carbanion on the electrophilic carbonyl carbon . For this specific substrate, the experimental parameters must be tailored to its unique electronic properties:

  • Solvent Selection (THF): Tetrahydrofuran (THF) is selected over diethyl ether. The oxygen lone pairs in THF provide superior coordination to the magnesium atom, stabilizing the Grignard reagent. Crucially, THF remains fluid at cryogenic temperatures, which is a strict requirement for this protocol.

  • Cryogenic Temperature Control (-78 °C): The strong inductive electron-withdrawing effects (-I) of the ortho-fluoro and meta-chloro substituents dramatically increase the electrophilicity of the aldehyde. Consequently, the addition is highly exothermic. Conducting the reaction at -78 °C prevents localized overheating that leads to Single Electron Transfer (SET) pathways. SET can cause the Grignard reagent to act as a reducing agent (via β -hydride transfer), yielding the primary alcohol byproduct instead of the target secondary alcohol .

  • Quenching Strategy (Saturated NH₄Cl): The intermediate magnesium alkoxide must be protonated to yield the final alcohol. A mildly acidic saturated aqueous ammonium chloride solution is utilized. Stronger mineral acids (e.g., HCl) are strictly avoided, as the resulting electron-rich benzylic alcohol is prone to carbocation formation and subsequent dehydration to an alkene.

Self-Validating Experimental Protocol

This methodology is structured as a self-validating system, incorporating strict in-process quality control checks to ensure reproducibility, high yield, and purity.

Materials Required
  • Electrophile: 3-Chloro-2-fluorobenzaldehyde (1.0 equiv, e.g., 2.8 g, 17.66 mmol)

  • Nucleophile: Ethylmagnesium bromide (1.0 M in THF) (1.2 equiv, 21.19 mL, 21.19 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (88 mL)

  • Quench/Wash: Saturated aqueous NH₄Cl solution, Brine

  • Extraction: Ethyl acetate (EtOAc)

Step-by-Step Methodology

Step 1: Apparatus Preparation Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon (or nitrogen) balloon. Causality: Grignard reagents are exquisitely sensitive to protic sources. Even trace atmospheric moisture will irreversibly protonate the ethyl carbanion, generating ethane gas and destroying the reagent's stoichiometry .

Step 2: Substrate Dissolution & Cryogenic Cooling Charge the flask with 3-chloro-2-fluorobenzaldehyde and anhydrous THF to achieve a ~0.2 M concentration. Stir to completely dissolve the substrate. Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Validation Checkpoint: Visually inspect the solution; it must remain clear and homogeneous before proceeding.

Step 3: Nucleophilic Addition Using a dry, gas-tight syringe, add the ethylmagnesium bromide solution dropwise over 15–20 minutes. Direct the flow down the inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture. Causality: Dropwise addition prevents transient thermal spikes, suppressing the formation of reduction byproducts and Wurtz-type coupling.

Step 4: Reaction Maturation & In-Process Control Stir the reaction mixture at -78 °C for 2 hours. Validation Checkpoint: After 1.5 hours, withdraw a 50 µL aliquot using a micro-syringe. Quench it in 100 µL of saturated NH₄Cl and extract with 200 µL of EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). The reaction is validated as complete when the UV-active aldehyde spot (higher Rf​ ) is fully consumed and replaced by a more polar, UV-active alcohol spot (lower Rf​ ).

Step 5: Controlled Warming & Quenching Once complete conversion is confirmed, remove the dry ice bath and transfer the flask to an ice-water bath, allowing the mixture to warm to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise to quench the reaction . Causality: Warming to 0 °C ensures the magnesium alkoxide is fully soluble before quenching, preventing the dangerous encapsulation of unreacted Grignard reagent within precipitated magnesium salts.

Step 6: Extraction and Isolation Dilute the quenched mixture with EtOAc and water. Separate the layers in a separatory funnel. Extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for downstream steps but can be purified via flash column chromatography if required.

Quantitative Data Summary

ParameterSpecification / Value
Target Product 1-(3-Chloro-2-fluorophenyl)propan-1-ol
Electrophile 3-Chloro-2-fluorobenzaldehyde (1.0 eq)
Nucleophile Ethylmagnesium bromide (1.2 eq, 1.0 M in THF)
Reaction Solvent Anhydrous Tetrahydrofuran (THF)
Substrate Concentration ~0.2 M
Addition Temperature -78 °C (Dry Ice / Acetone bath)
Quench Temperature 0 °C (Ice / Water bath)
Reaction Time 2 hours
Expected Yield 85% – 92%

Experimental Workflow Visualization

Workflow S1 1. Apparatus Prep Flame-dry, Ar/N2 Purge S2 2. Dissolution Aldehyde in Anhydrous THF S1->S2 S3 3. Cryogenic Cooling Equilibrate to -78°C S2->S3 S4 4. Grignard Addition Dropwise EtMgBr (1M) S3->S4 S5 5. Maturation Stir 2h at -78°C S4->S5 Monitor via TLC S6 6. Quenching Warm to 0°C, Sat. NH4Cl S5->S6 Confirm Conversion S7 7. Isolation EtOAc Extract, Dry, Concentrate S6->S7 Phase Separation

Figure 1: Self-validating experimental workflow for the Grignard addition protocol.

References

  • Title: WO2013022818A1 - Novel macrocycles as factor xia inhibitors Source: Google Patents URL
  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

APPLICATION NOTE: Rapid Microwave-Assisted Synthesis of 1-(3-Chloro-2-fluorophenyl)propan-1-ol via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Process Optimization, Chemoselectivity, and Green Chemistry Workflows

Executive Summary & Mechanistic Rationale

The synthesis of halogenated secondary alcohols, specifically 1-(3-chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2)[1], is a critical transformation in the development of advanced active pharmaceutical ingredients (APIs). The di-halogenated phenyl ring provides unique steric and electronic properties essential for target-protein binding. However, the conventional reduction of its ketone precursor, 1-(3-chloro-2-fluorophenyl)propan-1-one, poses a significant chemoselectivity challenge. Prolonged thermal heating with aggressive reducing agents often leads to competitive reductive dehalogenation of the aryl chloride, reducing overall yield and complicating purification.

To circumvent this, we detail a Microwave-Assisted Transfer Hydrogenation (MATH) protocol utilizing a bimetallic Ru(II) cymene catalyst. While microwave-assisted reductions using sodium borohydride on solid supports have been historically validated for rapid ketone reduction[2], the Ru(II) transfer hydrogenation approach offers superior atom economy and prevents over-reduction. Microwave dielectric heating provides rapid, uniform volumetric heating that directly couples with the polar solvent (2-propanol). This rapidly overcomes the activation energy barrier of the rate-limiting ligand exchange step. Recent advancements demonstrate that bimetallic Ru(II) cymene complexes catalyze highly efficient microwave-assisted transfer hydrogenations of carbonyl compounds, achieving superior turnover numbers (TONs) and turnover frequencies (TOFs) while maintaining strict chemoselectivity[3].

Reaction Pathway & Catalytic Logic

The catalytic cycle relies on the formation of an active ruthenium hydride species. Under microwave irradiation, the rapid activation of the Ru(II) precatalyst by potassium hydroxide (KOH) in 2-propanol (which acts as both solvent and hydrogen donor) generates the active metal-hydride. The ketone substrate coordinates to the metal center, followed by rapid hydride migration to the carbonyl carbon.

ReactionPathway Substrate 1-(3-Chloro-2-fluorophenyl) propan-1-one MW Microwave Irradiation 110°C, 15 min, 200W Substrate->MW Substrate Input Catalyst [Ru(p-cymene)Cl2]2 + KOH + iPrOH Catalyst->MW Active Ru-H Generation Product 1-(3-Chloro-2-fluorophenyl) propan-1-ol MW->Product Hydride Transfer Byproduct Acetone (Stoichiometric Marker) MW->Byproduct H-Donor Oxidation

Figure 1: Catalytic logic and reaction pathway for the microwave-assisted transfer hydrogenation.

Experimental Protocol: A Self-Validating System

This protocol is engineered as a self-validating system . The generation of acetone as a byproduct is stoichiometrically proportional to the formation of the target alcohol. This allows for real-time reaction monitoring via headspace GC-MS without needing to isolate the product first. Furthermore, the reaction mixture transitions from a dark red/brown (active Ru-complex) to a lighter amber color upon completion of the hydride transfer cycle, providing a visual cue of reaction progress.

Materials & Equipment
  • Substrate: 1-(3-Chloro-2-fluorophenyl)propan-1-one (1.0 mmol, 186.6 mg)

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%, 3.1 mg)

  • Base: Potassium hydroxide (KOH) (10 mol%, 5.6 mg)

  • Solvent/H-Donor: Anhydrous 2-Propanol (3.0 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with dynamic power modulation.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-transparent quartz or borosilicate reaction vial equipped with a magnetic stir bar, add the ketone substrate, [Ru(p-cymene)Cl2]2, and KOH.

  • Solvent Addition: Add 3.0 mL of anhydrous 2-propanol. Causality Note: Using anhydrous solvent is critical; trace water can competitively bind to the Ru-center, stalling the catalytic cycle.

  • Inert Atmosphere Purge: Seal the vial with a Teflon-lined septum cap. Purge the vessel with nitrogen gas for 2 minutes to displace oxygen. Causality Note: Oxygen leads to the irreversible oxidation of the active Ru(II)-hydride species to inactive Ru(III) complexes.

  • Microwave Synthesis: Place the vial in the microwave cavity. Set the parameters to 110 °C with a maximum power limit of 200 W , and a hold time of 15 minutes . Ensure dynamic power modulation is active to prevent temperature overshoots.

  • In-Process Control (IPC): After the cycle completes and the vial cools to <40 °C (via automated compressed air cooling), sample 10 µL of the headspace. Analyze via GC-MS to quantify acetone generation.

    • Validation Check: If conversion is <95%, it indicates potential moisture ingress or catalyst poisoning. Add an additional 0.2 mol% catalyst and irradiate for 5 more minutes.

  • Workup & Extraction: Transfer the mixture to a round-bottom flask and remove the 2-propanol under reduced pressure. Partition the residue between ethyl acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer with an additional 10 mL of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via short-path flash chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the pure 1-(3-chloro-2-fluorophenyl)propan-1-ol.

Workflow Step1 1. Reagent Assembly Ketone, Ru-Cat, KOH, iPrOH Step2 2. Inert Atmosphere Purge N2 Gas, Teflon Seal Step1->Step2 Step3 3. Microwave Synthesis Dynamic Power, 110°C, 15 min Step2->Step3 Step4 4. In-Process Control (IPC) GC-MS Conversion Check Step3->Step4 Step4->Step3 Conversion < 95% (Add 0.2 mol% Cat) Step5 5. Liquid-Liquid Extraction EtOAc / H2O Partitioning Step4->Step5 Conversion ≥ 95% Step6 6. Flash Chromatography Hexanes:EtOAc (9:1) Step5->Step6 Step7 Pure Target Compound Yield > 95% Step6->Step7

Figure 2: Step-by-step experimental workflow with built-in validation loops.

Quantitative Data & Performance Metrics

The application of microwave irradiation fundamentally shifts the efficiency profile of the reaction compared to traditional convective heating methods.

ParameterConventional Thermal HeatingMicrowave-Assisted (MATH)
Heating Mechanism Convective / ConductiveDielectric Volumetric
Reaction Temperature 82 °C (Reflux)110 °C (Sealed Vessel)
Reaction Time 12 - 18 hours15 minutes
Catalyst Loading 2.0 mol%0.5 mol%
Chemoselectivity ~85% (Minor dehalogenation)>99% (No dehalogenation)
Turnover Frequency (TOF) < 10 h⁻¹> 800 h⁻¹
Isolated Yield 72 - 78%95 - 98%

Analytical Characterization

To ensure the integrity of the final product, structural validation should be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The successful reduction of the ketone to the secondary alcohol is definitively marked by the appearance of the methine proton and the hydroxyl proton.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.05 (m, 3H, Ar-H), 4.95 (t, J = 6.5 Hz, 1H, CH-OH) , 2.10 (br s, 1H, OH) , 1.85-1.65 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

References

  • Title: Alcohol synthesis by carbonyl compound reduction Source: Organic Chemistry Portal (Synlett, 2025, 36, 75-81) URL: [Link]

  • Title: Reductions - Microwave-Assisted Synthesis Source: CEM Corporation URL: [Link]

  • Title: 1343664-57-2 | 1-(3-chloro-2-fluorophenyl)propan-1-ol Source: Bio-Fount Chemical Database URL: [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Aufreinigung und Rekristallisation von 1-(3-Chlor-2-fluorphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user is interacting in German.

Absolut. Hier ist ein technisches Support-Center, das speziell auf die Reinigungs- und Umkristallisationstechniken für 1-(3-Chlor-2-fluorphenyl)propan-1-ol zugeschnitten ist.

Erstellt von: Dr. Gemini, Leitender Anwendungswissenschaftler

Einführung: Dieses Dokument dient als umfassender Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Aufreinigung von 1-(3-Chlor-2-fluorphenyl)propan-1-ol beteiligt sind. Obwohl spezifische Veröffentlichungen zu diesem Molekül begrenzt sind, basiert dieser Leitfaden auf fundamentalen Prinzipien der organischen Chemie, bewährten Laborpraktiken und Daten von strukturell analogen Verbindungen. Unser Ziel ist es, Ihnen eine robuste methodische Grundlage und umsetzbare Lösungen zur Fehlerbehebung an die Hand zu geben, um eine hohe Reinheit Ihres Zielmoleküls zu gewährleisten.

Abschnitt 1: Molekulare Grundlagen und Verunreinigungsprofil

Das Verständnis der physikochemisch-chemischen Eigenschaften und des wahrscheinlichen Verunreinigungsprofils ist der erste Schritt zu einer erfolgreichen Aufreinigung.

1.1. Strukturanalyse und vorhergesagte Eigenschaften: 1-(3-Chlor-2-fluorphenyl)propan-1-ol ist ein sekundärer Alkohol mit einem chiralen Zentrum. Die Phenylgruppe, substituiert mit einem Chlor- und einem Fluoratom, sowie die Hydroxylgruppe verleihen dem Molekül eine moderate Polarität. Diese Polarität ist entscheidend für die Auswahl geeigneter Lösungsmittel sowohl für die Chromatographie als auch für die Rekristallisation.

1.2. Wahrscheinlicher Syntheseweg und häufige Verunreinigungen: Dieses Propanol wird typischerweise durch die Reduktion des entsprechenden Ketons, 1-(3-Chlor-2-fluorphenyl)propan-1-on[1], synthetisiert, oft unter Verwendung eines Reduktionsmittels wie Natriumborhydrid (NaBH₄)[2].

Tabelle 1: Potenzielle Verunreinigungen und ihre Quellen

VerunreinigungQuelleEntfernungsmethode
1-(3-Chlor-2-fluorphenyl)propan-1-onNicht umgesetztes AusgangsmaterialChromatographie, wässrige Aufarbeitung
Anorganische Salze (z. B. Boratsalze)Nebenprodukte aus der Reduktionsreaktion und AufarbeitungWässrige Extraktion (wäscht)
Reaktionslösungsmittel (z. B. Methanol, THF, Ethanol)ReaktionsmediumVerdampfung unter reduziertem Druck
Nebenprodukte der SyntheseAbhängig von der spezifischen Syntheseroute[3][4]Chromatographie, Rekristallisation
Oxidationsprodukte (z. B. Carbonsäure)Luftoxidation des Aldehyds (falls als Zwischenprodukt verwendet)[3]Extraktion mit einer milden Base (z. B. NaHCO₃)

Abschnitt 2: Allgemeine Aufreinigungsstrategie

Eine mehrstufige Strategie ist oft erforderlich, um die höchste Reinheit zu erreichen. Der folgende Arbeitsablauf skizziert einen logischen Ansatz zur Aufreinigung des Rohprodukts nach der Synthese.

cluster_synthesis Synthese & Aufarbeitung cluster_purification Aufreinigung cluster_analysis Analyse Rohprodukt Rohprodukt (nach der Reaktion) Extraktion Flüssig-Flüssig-Extraktion (z. B. mit Ethylacetat/Wasser) Rohprodukt->Extraktion Trocknen Trocknen der organischen Phase (z. B. mit Na₂SO₄) Extraktion->Trocknen Verdampfen Lösungsmittelentfernung (Rotationsverdampfer) Trocknen->Verdampfen Entscheidung Ist das Produkt fest oder ölig? Verdampfen->Entscheidung Aufgereinigtes_Oel Aufgereinigtes Öl/Feststoff Analyse Reinheitsanalyse (DC, Schmelzpunkt, NMR) Aufgereinigtes_Oel->Analyse Rekristallisation Rekristallisation Entscheidung->Rekristallisation Fest Chromatographie Säulenchromatographie Entscheidung->Chromatographie Ölig oder sehr unrein Rekristallisation->Aufgereinigtes_Oel Chromatographie->Aufgereinigtes_Oel Reines_Produkt Reines Produkt Analyse->Reines_Produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die Aufreinigung von 1-(3-Chlor-2-fluorphenyl)propan-1-ol.

Abschnitt 3: Detaillierte experimentelle Protokolle

3.1. Protokoll: Wässrige Aufarbeitung und Extraktion

  • Löschen Sie die Reaktionsmischung vorsichtig durch Zugabe von Wasser oder einer gesättigten wässrigen NH₄Cl-Lösung.

  • Überführen Sie die Mischung in einen Scheidetrichter.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) drei Mal.

  • Kombinieren Sie die organischen Phasen.

  • Waschen Sie die kombinierte organische Phase nacheinander mit Wasser und dann mit einer gesättigten NaCl-Lösung (Sole), um anorganische Verunreinigungen zu entfernen.

  • Trocknen Sie die organische Phase über einem wasserfreien Trockenmittel (z. B. Na₂SO₄ oder MgSO₄).

  • Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer.

3.2. Protokoll: Auswahl des Rekristallisationslösungsmittels

Die Auswahl des richtigen Lösungsmittels ist der entscheidende Schritt für eine erfolgreiche Rekristallisation.[5][6][7] Ein ideales Lösungsmittel sollte das Produkt bei hohen Temperaturen gut, bei Raumtemperatur jedoch nur schlecht lösen.[8][9][10]

  • Geben Sie etwa 20-30 mg Ihres Rohprodukts in mehrere Reagenzgläser.

  • Geben Sie in jedes Reagenzglas tropfenweise ein anderes Testlösungsmittel (siehe Tabelle 2) bei Raumtemperatur hinzu, bis eine Menge von ca. 0,5 ml erreicht ist. Beobachten Sie die Löslichkeit.

  • Wenn sich die Verbindung bei Raumtemperatur nicht löst, erhitzen Sie das Reagenzglas vorsichtig im Wasserbad bis zum Siedepunkt des Lösungsmittels. Fügen Sie bei Bedarf tropfenweise mehr heißes Lösungsmittel hinzu, bis sich der Feststoff gerade auflöst.

  • Lassen Sie die klare, heiße Lösung langsam auf Raumtemperatur abkühlen und kühlen Sie sie anschließend im Eisbad.

  • Ein geeignetes Lösungsmittel ist eines, in dem sich die Verbindung in der Hitze vollständig löst und beim Abkühlen reichlich Kristalle bildet.

Tabelle 2: Vorgeschlagene Lösungsmittel für die Rekristallisation

LösungsmittelPolaritätSiedepunkt (°C)Anmerkungen
Hexan/HeptanUnpolar69 / 98Gut für unpolare Verunreinigungen; kann als Anti-Lösungsmittel verwendet werden.
ToluolSchwach polar111Löst aromatische Verbindungen gut; höhere Siedetemperatur.
DichlormethanModerat polar40Löst viele organische Verbindungen; niedriger Siedepunkt.
EthylacetatModerat polar77Gutes Allzwecklösungsmittel.
Isopropanol/EthanolPolar, protisch82 / 78Kann Wasserstoffbrückenbindungen bilden; oft in Mischungen mit Wasser verwendet.[11]
WasserSehr polar100Unwahrscheinlich als Einzellösungsmittel, aber nützlich als Anti-Lösungsmittel mit Alkoholen.

3.3. Protokoll: Einzellösungsmittel-Rekristallisation

  • Lösen Sie Ihr Rohprodukt in der minimalen Menge des siedenden, ausgewählten Lösungsmittels in einem Erlenmeyerkolben.[7][10][12]

  • Wenn die Lösung gefärbt ist (und das reine Produkt farblos sein sollte), fügen Sie eine Spatelspitze Aktivkohle hinzu und erhitzen Sie die Mischung für einige Minuten weiter.[8][13]

  • Führen Sie eine Heißfiltration durch, um unlösliche Verunreinigungen und die Aktivkohle zu entfernen.

  • Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen.

  • Sobald die Kristallisation abgeschlossen ist, kühlen Sie den Kolben in einem Eisbad für mindestens 30 Minuten, um die Ausbeute zu maximieren.

  • Sammeln Sie die Kristalle durch Vakuumfiltration (Büchnertrichter).

  • Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Rekristallisationslösungsmittel.[12]

  • Trocknen Sie die Kristalle gründlich an der Luft oder im Vakuum.

Abschnitt 4: Fehlerbehebungsleitfaden (F&A-Format)

F1: Meine Verbindung "ölt aus", anstatt zu kristallisieren. Was ist passiert und wie kann ich das beheben?

A1: "Ausölen" tritt auf, wenn die Lösung übersättigt wird, während die Temperatur noch über dem Schmelzpunkt der Verunreinigung oder des Produkts selbst liegt. Dies führt zur Bildung einer flüssigen Phase anstelle von festen Kristallen.

  • Ursachenanalyse:

    • Die Abkühlgeschwindigkeit ist zu hoch.

    • Die Konzentration der Lösung ist zu hoch.

    • Es sind erhebliche Mengen an Verunreinigungen vorhanden, die den Schmelzpunkt senken.

  • Lösungsschritte:

    • Erhitzen Sie die Mischung erneut, bis sich das Öl wieder vollständig auflöst.

    • Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu (10-20 % mehr), um die Sättigungstemperatur zu senken.[14]

    • Lassen Sie die Lösung sehr langsam abkühlen. Das Isolieren des Kolbens (z. B. durch Einwickeln in Glaswolle oder Papiertücher) kann helfen.[14]

    • Wenn das Problem weiterhin besteht, könnte eine vorherige Reinigung durch Säulenchromatographie erforderlich sein, um die Verunreinigungen zu entfernen.

F2: Es bilden sich keine Kristalle, obwohl die Lösung kalt ist. Was soll ich tun?

A2: Dies geschieht, wenn die Lösung übersättigt ist, aber die Keimbildung (der erste Schritt der Kristallisation) nicht stattfindet.

  • Lösungsschritte (in dieser Reihenfolge ausprobieren):

    • Kratzen: Kratzen Sie mit einem Glasstab an der Innenwand des Kolbens an der Oberfläche der Lösung. Die erzeugten mikroskopisch kleinen Glaspartikel können als Keimbildungsstellen dienen.[8][14]

    • Impfen: Fügen Sie einen winzigen Kristall Ihres Rohprodukts (einen "Impfkristall") zur Lösung hinzu. Dies bietet eine perfekte Vorlage für das Kristallwachstum.[14]

    • Lösungsmittel reduzieren: Erhitzen Sie die Lösung erneut und verdampfen Sie einen Teil des Lösungsmittels, um die Konzentration zu erhöhen. Lassen Sie sie dann erneut abkühlen.[14]

    • Stärker kühlen: Kühlen Sie die Lösung auf eine niedrigere Temperatur (z. B. im Gefrierschrank), vorausgesetzt, das Lösungsmittel gefriert nicht.

F3: Die Ausbeute nach der Rekristallisation ist sehr gering. Wie kann ich sie verbessern?

A3: Eine geringe Ausbeute ist ein häufiges Problem mit mehreren möglichen Ursachen.

  • Ursachenanalyse:

    • Zu viel Lösungsmittel: Es wurde mehr als die minimale Menge an heißem Lösungsmittel verwendet, wodurch ein erheblicher Teil des Produkts auch in der kalten Lösung gelöst bleibt.[14]

    • Vorzeitige Kristallisation: Kristalle bildeten sich während der Heißfiltration und wurden mit den Verunreinigungen verworfen.

    • Ungeeignetes Lösungsmittel: Das Produkt ist bei kalten Temperaturen immer noch zu gut im gewählten Lösungsmittel löslich.

    • Unzureichende Kühlung: Die Lösung wurde nicht lange genug oder nicht bei einer ausreichend niedrigen Temperatur gekühlt.

  • Lösungsschritte:

    • Um Produkt aus dem Filtrat zurückzugewinnen, verdampfen Sie einen Teil des Lösungsmittels und versuchen Sie, eine zweite Kristallcharge zu erhalten.

    • Stellen Sie beim nächsten Mal sicher, dass Sie die minimale Menge an siedendem Lösungsmittel verwenden.

    • Um eine vorzeitige Kristallisation zu vermeiden, verwenden Sie einen gerippten Trichter für die Heißfiltration und heizen Sie den Trichter und den Auffangkolben vor.

    • Überprüfen Sie Ihre Lösungsmittelauswahl. Möglicherweise ist ein anderes Lösungsmittel oder eine Lösungsmittelmischung besser geeignet.

start Problem bei der Kristallisation oiling_out Produkt ölt aus start->oiling_out Typ? no_crystals Keine Kristalle bilden sich start->no_crystals Typ? low_yield Geringe Ausbeute start->low_yield Typ? reheat Erneut erhitzen, mehr Lösungsmittel hinzufügen oiling_out->reheat scratch_seed Kratzen oder impfen no_crystals->scratch_seed recover Filtrat aufkonzentrieren für zweite Charge low_yield->recover slow_cool Sehr langsam abkühlen lassen reheat->slow_cool concentrate Lösung konzentrieren & erneut abkühlen scratch_seed->concentrate Kein Erfolg re_evaluate Lösungsmittelauswahl überprüfen recover->re_evaluate Immer noch niedrig

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei der Rekristallisation.

Abschnitt 5: Häufig gestellte Fragen (FAQs)

F1: Was ist das Grundprinzip der Rekristallisation? A1: Das Prinzip der Rekristallisation beruht auf den unterschiedlichen Löslichkeiten einer Substanz und ihrer Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[13] Idealerweise löst sich die Zielverbindung bei hoher Temperatur gut und bei niedriger Temperatur schlecht, während die Verunreinigungen entweder bei allen Temperaturen gut löslich (und im Filtrat verbleiben) oder bei allen Temperaturen unlöslich sind (und durch Heißfiltration entfernt werden).[6][8]

F2: Wann sollte ich eine Zweilösungsmittel-Rekristallisation anstelle einer Einzellösungsmittel-Rekristallisation verwenden? A2: Eine Zweilösungsmittel-Rekristallisation ist nützlich, wenn keine einzelne Lösung die idealen Löslichkeitseigenschaften aufweist.[9] Sie verwenden ein erstes Lösungsmittel ("Lösungsmittel"), in dem Ihre Verbindung auch bei Raumtemperatur gut löslich ist, und ein zweites, mischbares Lösungsmittel ("Anti-Lösungsmittel"), in dem Ihre Verbindung schlecht löslich ist.[9][10] Sie lösen das Produkt in einer minimalen Menge des heißen "Lösungsmittels" und fügen dann tropfenweise das heiße "Anti-Lösungsmittel" hinzu, bis eine Trübung auftritt, was den Beginn der Kristallisation anzeigt.

F3: Welche anderen Methoden kann ich zur Reinigung von 1-(3-Chlor-2-fluorphenyl)propan-1-ol verwenden? A3: Neben der Rekristallisation sind zwei weitere gängige Methoden:

  • Säulenchromatographie: Dies ist eine sehr vielseitige Technik zur Trennung von Verbindungen auf der Grundlage ihrer unterschiedlichen Affinität zu einer stationären Phase (z. B. Kieselgel) und einer mobilen Phase (Eluent). Sie ist besonders nützlich für die Trennung von Verunreinigungen mit ähnlicher Polarität oder für die Reinigung von Ölen.

  • Vakuumdestillation: Wenn die Verbindung bei atmosphärischem Druck einen hohen Siedepunkt hat oder sich bei hohen Temperaturen zersetzt, kann eine Destillation unter reduziertem Druck den Siedepunkt senken und eine Reinigung ermöglichen.

Abschnitt 6: Referenzen

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • PraxiLabs. Recrystallization Definition, Principle & Purpose. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Link]

  • Scribd. Recrystallization Solvent Selection Guide. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]

  • University of Technology, Iraq. Chooses a solvent for Recrystallization. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Kennesaw State University. Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. [Link]

  • A-Z Chemistry. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • PubChemLite. 1-(3-chloro-2-fluorophenyl)propan-1-one. [Link]

  • Google Patents. CN100591649C - The preparation method of R-(+)-3-chlorophenylpropanol.

Sources

Technical Support Center: Chiral HPLC Resolution of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Resolving the enantiomers of 1-(3-Chloro-2-fluorophenyl)propan-1-ol is a critical analytical requirement in pharmaceutical development. As a chiral secondary alcohol with a di-halogenated phenyl ring, its enantiomers exhibit unique spatial orientations that directly dictate pharmacological activity. The gold standard for this resolution is Chiral High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs)[1].

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (e.g., amylose or cellulose derivatives). Differences in the free energy (ΔΔG) of these complexes—driven by hydrogen bonding at the carbamate linkages, π-π interactions with the phenyl rings, and steric inclusion into the polymer's chiral grooves—result in differential retention times[1],[2].

Method Development Workflow

ChiralWorkflow Start Initiate Method Development 1-(3-Chloro-2-fluorophenyl)propan-1-ol Screen Screen Polysaccharide CSPs (Amylose vs. Cellulose derivatives) Start->Screen MobilePhase Select Normal-Phase Solvents (Hexane / Isopropanol) Screen->MobilePhase Evaluate Evaluate Resolution (Rs) & Selectivity (α) MobilePhase->Evaluate Decision Is Rs ≥ 1.5? (Baseline Separation) Evaluate->Decision Optimize Optimize Modifier (EtOH/IPA) Adjust Temp / Flow Rate Decision->Optimize No Validate Validate Method & Establish System Suitability Decision->Validate Yes Optimize->Evaluate Re-evaluate

Caption: Iterative workflow for chiral HPLC method development and optimization of secondary alcohols.

Standardized Experimental Protocol

This self-validating protocol establishes a robust normal-phase method. It is designed so that the system proves its own fitness before any unknown samples are analyzed.

Step 1: Sample Preparation

  • Action: Dissolve 1-(3-Chloro-2-fluorophenyl)propan-1-ol in the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Halogenated alcohols can contain trace insoluble synthetic byproducts. Removing particulates prevents inlet frit blockage, a primary cause of high backpressure and split peaks in coated chiral columns[3].

Step 2: System Equilibration

  • Action: Flush the entire HPLC system (including sample loop and detector) with the mobile phase before attaching the column[4]. Once attached, equilibrate at 1.0 mL/min for a minimum of 30 minutes[4].

  • Causality: Polysaccharide CSPs require extensive equilibration to ensure the alcohol modifier fully permeates the polymer network. This establishes a stable hydrogen-bonding environment for consistent retention times and prevents baseline drift[4].

Step 3: Chromatographic Conditions

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Step 4: System Suitability & Validation (Self-Validation Step)

  • Action: Inject a racemic standard. Calculate the resolution (Rs) and selectivity (α).

  • Criteria: The system is only validated for use if Rs ≥ 1.5 and the tailing factor is ≤ 1.5. If these are not met, proceed to the Troubleshooting Guide.

Quantitative Data: CSP Screening Summary

Simulated screening data for 1-(3-Chloro-2-fluorophenyl)propan-1-ol using Hexane/IPA (90:10 v/v) at 1.0 mL/min.

ColumnChiral SelectorRetention Time 1 (min)Retention Time 2 (min)Selectivity (α)Resolution (Rs)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)7.28.51.252.1
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)8.110.41.353.4
Chiralpak AS-H Amylose tris[(S)-α-methylbenzylcarbamate]6.56.81.080.8
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)9.09.01.000.0

Note: The cellulose-based OD-H column typically provides superior steric inclusion for meta-chloro and ortho-fluoro substitutions compared to the ester-linked OJ-H.

Troubleshooting Guide

Q1: I am experiencing a sudden increase in column backpressure and split peaks. How do I resolve this? A1: The pressure limit specified for a Daicel chiral column applies strictly to the pressure drop across the column itself[5]. A sudden spike, especially accompanied by split peaks, almost always indicates material blocking the inlet frit[6].

  • Causality: When injecting samples dissolved in 100% strong solvent (e.g., pure ethanol) into a highly non-polar mobile phase (e.g., 90:10 Hexane/IPA), the sample may crash out and precipitate at the column head due to solubility limits[3].

  • Resolution: If using an immobilized column (e.g., Chiralpak IA/IB), you can reverse the flow direction to backflush the frit[6]. For coated columns, this is not recommended. Instead, ensure all samples are dissolved in the mobile phase, use a 0.22 µm inline filter, and employ a guard column to protect the main bed[4].

Q2: My enantiomers are co-eluting (Rs < 1.0) on an Amylose-based CSP using Hexane/IPA. What is the mechanistic next step? A2: Chiral separation is a three-dimensional recognition process. If initial screening fails, you must alter the selectivity[2].

  • Causality: The chiral selector directs analytes toward the sugar moiety. The steric bulk of the 3-chloro and 2-fluoro groups may not fit optimally into the amylose groove under current conditions.

  • Resolution: Switch the organic modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH has a different hydrogen-bonding profile and steric footprint, which alters the 3D conformation of the polysaccharide polymer and often drastically improves resolution[2]. Alternatively, switch to a Cellulose-based CSP (e.g., OD-H), which has a fundamentally different helical twist.

Q3: I observe excessive peak tailing for the later-eluting enantiomer. How can I improve peak symmetry? A3: Peak tailing in normal-phase chiral HPLC is often caused by secondary interactions and slow mass transfer.

  • Causality: While 1-(3-Chloro-2-fluorophenyl)propan-1-ol is neutral, its hydroxyl group can hydrogen-bond with residual silanol groups on the silica support or become trapped in deep polymer cavities.

  • Resolution: Increase the column temperature to 35 °C. Elevated temperatures improve mass transfer kinetics, allowing the analyte to partition more rapidly in and out of the chiral cavities, thereby sharpening the peaks.

Frequently Asked Questions (FAQs)

Q: Why use normal-phase over reversed-phase for this compound? A: Normal-phase chromatography (using Hexane/Alkane mixtures) is generally preferred for polysaccharide CSPs because non-polar solvents promote stronger, more directed hydrogen bonding and dipole-dipole interactions between the analyte and the chiral selector[1]. In reversed-phase, water competes for these hydrogen-bonding sites, often reducing enantioselectivity for secondary alcohols.

Q: Can I use immobilized columns (e.g., Chiralpak IA/IB) instead of traditional coated columns (AD-H/OD-H)? A: Yes. Immobilized columns covalently bond the polysaccharide to the silica matrix. This prevents the polymer from dissolving, allowing you to use a much broader range of solvents, including strong solvents like THF, DCM, or MTBE, which would instantly destroy traditional coated phases[6],[4]. This expanded solvent compatibility is highly advantageous if your halogenated alcohol has poor solubility in hexane.

References[5] Troubleshoot High Daicel Column Backpressure for Better Flow Rates. chiraltech.com. Click here to verify[6] Troubleshoot Chiral Column Performance: Efficiency & Resolution. chiraltech.com.Click here to verify[4] Dos and Don'ts for Using Daicel Chiral Columns Effectively. chiraltech.com. Click here to verify[3] Protecting Your Chiral Columns for Optimal Performance - Part 1 of 3. youtube.com. Click here to verify[1] HPLC separation of enantiomers using chiral stationary phases. csfarmacie.cz. Click here to verify[2] Playing with Selectivity for Optimal Chiral Separation. chromatographyonline.com. Click here to verify

Sources

Minimizing defluorination side reactions during 1-(3-Chloro-2-fluorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 1-(3-Chloro-2-fluorophenyl)propan-1-ol .

The primary synthetic route involves the 1,2-addition of ethylmagnesium bromide to 3-chloro-2-fluorobenzaldehyde[1]. However, the most critical bottleneck in this workflow is the generation of defluorinated side products. Below, we dissect the mechanistic causality of this issue, provide quantitative optimization data, and outline self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Insight: The Causality of Defluorination

Grignard reagents are potent nucleophiles and strong bases. In 3-chloro-2-fluorobenzaldehyde, the ortho-fluorine atom is highly activated by the electron-withdrawing formyl group (and the meta-chloro group). If the thermal energy in the reaction vessel reaches the activation threshold, the ethyl carbanion will attack the C-F bond rather than the carbonyl carbon. This initiates a Nucleophilic Aromatic Substitution (SNAr) , forming a stabilized Meisenheimer complex that subsequently expels a fluoride ion [4].

Understanding this causality dictates our experimental choices: we must either kinetically freeze out the SNAr pathway using strict cryogenic conditions or chemically alter the nucleophile's hardness using transmetallation.

ReactionPathways SM 3-Chloro-2-fluorobenzaldehyde + EtMgBr Path1 1,2-Carbonyl Addition (Desired Pathway) SM->Path1 -78°C / CeCl3 Path2 SNAr at ortho-Fluorine (Side Reaction) SM->Path2 > 0°C / Excess Base Prod1 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Target Molecule) Path1->Prod1 Prod2 Defluorinated Byproduct (via SNAr) Path2->Prod2

Competing reaction pathways: 1,2-addition versus SNAr defluorination.

Quantitative Data: Effect of Reaction Conditions on Defluorination

To illustrate the impact of reaction parameters, the table below summarizes the expected yields and impurity profiles based on different mitigation strategies.

Reagent SystemTemperature ProfileAddition MethodologyTarget Alcohol Yield (%)Defluorinated Byproduct (%)
EtMgBr (1.2 eq)0 °C to RTFast addition to aldehyde45%35%
EtMgBr (1.2 eq)-78 °C to 0 °CDropwise to aldehyde68%15%
EtMgBr (1.2 eq)-78 °C strictlyDropwise to aldehyde75%8%
EtCeCl₂ (1.5 eq)-78 °C strictlyAldehyde added to EtCeCl₂>90%<1%
Troubleshooting & FAQs

Q1: I am running the Grignard addition at 0 °C, but my GC-MS shows over 30% of a byproduct with an m/z corresponding to the loss of fluorine and addition of an ethyl group. What is happening? A1: You are observing a classic SNAr defluorination [4]. The highly electronegative fluorine atom stabilizes the anionic intermediate, making the ortho-position highly susceptible to nucleophilic attack. At 0 °C, the activation energy for this side reaction is easily met. You must lower the temperature to strictly -78 °C during the addition phase to kinetically favor the 1,2-carbonyl addition over the SNAr pathway [1].

Q2: I lowered the temperature to -78 °C, but I am still seeing ~8-15% defluorination. How can I further suppress this without changing reagents? A2: The localized concentration of the Grignard reagent plays a critical role. Ensure you are performing a slow, dropwise addition of the Grignard reagent into a dilute solution of the aldehyde. This keeps the stoichiometric ratio of nucleophile-to-electrophile low in the reaction medium. Furthermore, ensure your THF is strictly anhydrous; trace water can alter the aggregation state of the Grignard reagent, inadvertently increasing its basicity [3].

Q3: My purity requirements are stringent (<1% defluorination allowed for API synthesis). Is there a chemical alternative to the standard Grignard approach? A3: Yes. Transmetallating the Grignard reagent with anhydrous cerium(III) chloride (CeCl₃) to form an organocerium species (EtCeCl₂) is the most robust solution. Organocerium reagents are highly oxophilic and strictly non-basic. The cerium atom acts as a Lewis acid, coordinating to the carbonyl oxygen and directing the ethyl nucleophile exclusively to the carbonyl carbon, effectively shutting down the SNAr pathway [2].

Experimental Protocols
Protocol A: Cryogenic Grignard Addition (Standard Mitigation)

Use this protocol if you have a tolerance for <10% defluorination and wish to avoid the use of heavy metals.

  • Preparation: Flame-dry a 250 mL Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Substrate Loading: Dissolve 3-chloro-2-fluorobenzaldehyde (10.0 mmol) in 50 mL of anhydrous THF.

  • Thermal Equilibration: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Self-Validation: Insert a low-temp thermometer to ensure the internal temperature is ≤ -75 °C before proceeding.

  • Addition: Load ethylmagnesium bromide (12.0 mmol, 1.0 M in THF) into a pressure-equalizing dropping funnel. Add the Grignard reagent dropwise over 45 minutes, maintaining the internal temperature below -70 °C [1].

  • Reaction: Stir at -78 °C for an additional 2 hours.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of saturated NH₄Cl, and analyze via GC-MS. Self-Validation: Proceed to quench only when the starting material peak is <2%.

  • Quench & Workup: Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [3].

Protocol B: Organocerium-Mediated Addition (Advanced Mitigation)

Use this protocol for high-fidelity synthesis where defluorination must be completely suppressed.

Workflow Step1 CeCl3•7H2O Dehydration (140°C, Vacuum) Step2 Precomplexation (THF, 2h stirring) Step1->Step2 Step3 Transmetallation (+ EtMgBr, -78°C) Step2->Step3 Step4 Carbonyl Addition (+ Aldehyde, -78°C) Step3->Step4 Step5 Aqueous Quench (NH4Cl) Step4->Step5

Step-by-step workflow for organocerium-mediated carbonyl addition.

  • Dehydration of CeCl₃: Place CeCl₃·7H₂O (15.0 mmol) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl₃. Cool to room temperature under argon. Self-Validation: The crystals will transition to a fine, free-flowing white powder.

  • Precomplexation: Add 40 mL of anhydrous THF to the anhydrous CeCl₃. Stir vigorously for at least 2 hours at room temperature to form the CeCl₃-THF complex [2]. Self-Validation: The mixture must form a uniform, milky-white suspension. Do not proceed if clumps remain.

  • Transmetallation: Cool the suspension to -78 °C. Add ethylmagnesium bromide (15.0 mmol, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to form the organocerium reagent (EtCeCl₂).

  • Addition: Dissolve 3-chloro-2-fluorobenzaldehyde (10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the organocerium reagent at -78 °C.

  • Completion & Quench: Stir for 2 hours at -78 °C. Quench with saturated aqueous NH₄Cl (15 mL) strictly at -78 °C to prevent late-stage side reactions. Warm to room temperature, filter through a pad of Celite to remove cerium salts, and extract the filtrate with ethyl acetate.

References
  • Title: Novel macrocycles as factor xia inhibitors (WO2013022818A1)
  • Title: Organocerium chemistry Source: Wikipedia URL: [Link]

  • Title: ortho-Lithium/magnesium carboxylate-driven aromatic nucleophilic substitution reactions on unprotected naphthoic acids Source: PubMed (National Institutes of Health) URL: [Link]

Technical Support Center: Troubleshooting Low Conversion in the Scale-Up of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the scale-up synthesis of 1-(3-Chloro-2-fluorophenyl)propan-1-ol. The synthesis, primarily achieved through a Grignard reaction between a 3-chloro-2-fluorophenylmagnesium halide and propanal, is notoriously sensitive to process parameters. This document provides in-depth, question-and-answer-based troubleshooting to address common failure points from bench to pilot scale.

Section 1: Grignard Reagent Formation - The Foundation of Your Synthesis

The quality and concentration of your Grignard reagent are paramount. Issues at this stage are the most common cause of low overall conversion.

Question 1: My Grignard reaction fails to initiate or stalls after a brief start. What are the primary causes and solutions?

Answer: Failure to initiate is a classic Grignard problem, often exacerbated at scale. The root cause is almost always a passivated magnesium surface or the presence of inhibitors.

  • Causality: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the organic halide from reacting. Additionally, Grignard reagents are potent bases and will react destructively with even trace amounts of water or atmospheric oxygen.[1]

  • Troubleshooting & Solutions:

    • Magnesium Activation: The MgO layer must be disrupted. At scale, simply crushing turnings is not feasible.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent (e.g., THF, 2-MeTHF) before adding the aryl halide.[2][3] The ensuing reaction will etch the magnesium surface, exposing fresh, reactive metal.

      • Thermal Activation: Gentle heating can sometimes initiate the reaction.[4] However, this must be done with extreme caution, as the reaction is highly exothermic once it begins.[5][6] Ensure a robust cooling system is ready to manage the heat output.[4]

    • Strict Anhydrous Conditions: This is non-negotiable.

      • Glassware: Ensure all reactors and addition funnels are rigorously dried, either by oven-drying (>120°C overnight) or flame-drying under vacuum and backfilling with an inert gas like nitrogen or argon.[3][7]

      • Solvents: Use freshly distilled anhydrous solvents. Solvents from sealed commercial bottles are often sufficient for the lab scale but may require further drying over molecular sieves or sodium/benzophenone for pilot-scale work.[8]

      • Starting Materials: Ensure your 3-chloro-2-fluorobromobenzene and propanal are anhydrous.

    • Inert Atmosphere: The entire process must be conducted under a positive pressure of nitrogen or argon to prevent ingress of moisture and oxygen.[9]

Question 2: I've achieved initiation, but in-process controls show a low concentration of the Grignard reagent. Why is the yield of my reagent low?

Answer: A low reagent yield, even after successful initiation, points towards competing side reactions or suboptimal reaction conditions.

  • Causality: The primary competing reaction during Grignard formation is the Wurtz coupling, where two organic halide molecules are coupled.[10][11] This is favored by high local concentrations of the organic halide and elevated temperatures.

    R-X + R-MgX → R-R + MgX₂

  • Troubleshooting & Solutions:

    • Control Addition Rate: The aryl halide must be added slowly and sub-surface to the vigorously stirred magnesium suspension.[4] This maintains a low, steady-state concentration of the halide, minimizing the Wurtz coupling side reaction.[11] Using a syringe pump or a controlled-dosing system is critical for scale-up.

    • Temperature Management: Maintain a controlled temperature throughout the addition. While initiation may require gentle warming, the bulk of the reaction should be maintained at a temperature that allows for efficient heat removal, often under gentle reflux (e.g., ~66°C for THF).[4][6] Overheating can dramatically increase the rate of Wurtz coupling.[4]

    • Confirm Reagent Concentration (Titration): Never assume 100% conversion of your aryl halide to the Grignard reagent. Before proceeding to the addition step, it is crucial to determine the exact molarity of your Grignard solution. A low concentration here is a direct cause of low final product yield.

Protocol 1: Titration of Grignard Reagent

This protocol provides a reliable method to quantify your Grignard reagent before its use.

  • Carefully withdraw a 1.0 mL aliquot of the Grignard solution under an inert atmosphere and add it to a dry flask containing 5-10 mL of anhydrous THF and a stir bar.

  • Add a small crystal of iodine (I₂) to a separate dry flask and dissolve it in ~10 mL of anhydrous THF. The solution should be a distinct brown/yellow color.

  • Cool the iodine solution to 0°C in an ice bath.[12]

  • Slowly add the Grignard aliquot dropwise to the stirring iodine solution. The Grignard reagent will react with the iodine.

  • The endpoint is the disappearance of the brown/yellow iodine color, resulting in a colorless or slightly gray solution.[12]

  • Record the volume of the Grignard solution required and calculate the molarity.

Section 2: The Grignard Addition Reaction

This is the key bond-forming step. Low conversion here often relates to reaction kinetics, temperature, and stoichiometry.

Question 3: My Grignard reagent concentration was confirmed to be high, but the conversion to 1-(3-Chloro-2-fluorophenyl)propan-1-ol is still low, with significant recovery of starting materials. What's going wrong?

Answer: This scenario points to issues with the addition step itself. The nucleophilic addition of the Grignard reagent to the aldehyde is highly sensitive to temperature and the order of addition.

  • Causality: Grignard additions are typically very fast and exothermic.[13] If the reaction temperature is not adequately controlled, localized overheating can occur, leading to side reactions. Furthermore, adding the Grignard reagent too quickly can create high local concentrations, which may not be favorable.

  • Troubleshooting & Solutions:

    • Reverse Addition: At scale, it is often preferable to add the Grignard reagent slowly to the solution of propanal in THF, rather than the other way around. This keeps the aldehyde in excess initially, ensuring the Grignard reagent reacts as soon as it is introduced.

    • Low-Temperature Control: The addition should be performed at a low temperature (e.g., 0°C or even -20°C) to control the exotherm and minimize side reactions.[14] The rate of addition must be tied to the cooling capacity of the reactor to prevent a temperature spike.[15]

    • Stoichiometry Check: While it may seem obvious, ensure you are using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) based on your titration results, not based on the theoretical yield from the aryl halide.[8] This accounts for any reagent degradation and helps drive the reaction to completion.

Section 3: Work-up and Quenching

A surprising amount of product can be lost during the work-up phase, especially at a larger scale where handling and phase separations become more challenging.

Question 4: The reaction appears complete by TLC/LCMS, but my isolated yield is poor. Where could the product be lost?

Answer: Product loss during work-up is common and can be attributed to suboptimal quenching, emulsion formation, or the product's physical properties.

  • Causality: The intermediate magnesium alkoxide formed after the Grignard addition is a basic salt. Quenching protonates this to form the final alcohol product and generates magnesium salts (e.g., MgClBr).[16] Improper quenching can lead to degradation, while the salts can cause significant work-up issues.

  • Troubleshooting & Solutions:

    • Controlled Quenching: The quench is exothermic and must be performed carefully by slowly adding the quenching solution to the cooled reaction mixture.[15][17] A rapid, uncontrolled quench can cause localized pH and temperature spikes, potentially leading to dehydration of the tertiary alcohol product.[18]

    • Choice of Quenching Agent: Use a buffered aqueous solution like saturated ammonium chloride (NH₄Cl).[19] Avoid strong acids if possible, as they can promote side reactions. The goal is to protonate the alkoxide without significantly lowering the bulk pH.[15]

    • Breaking Emulsions: At scale, magnesium salts often form fine precipitates that stabilize emulsions between the aqueous and organic layers, trapping the product.[10][15]

      • Add saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.

      • Filter the entire biphasic mixture through a pad of Celite® to remove the fine solids that stabilize the emulsion.[15]

    • Thorough Extraction: Ensure the aqueous layer is extracted multiple times (e.g., 3x) with a suitable organic solvent (e.g., 2-MeTHF, Ethyl Acetate) to recover all of the product, which may have partial water solubility.[12] Check the aqueous layer by TLC or LCMS to confirm complete extraction.

Section 4: Scale-Up and Impurity Profile

Scaling up a reaction can introduce new variables and amplify minor side reactions into major problems. Understanding the impurity profile is key to diagnosing the root cause.

Question 5: I'm seeing a significant amount of a nonpolar impurity, 2,2'-difluoro-3,3'-dichlorobiphenyl. What does this tell me?

Answer: The presence of this specific biphenyl is a definitive sign of excessive Wurtz coupling during the Grignard reagent formation step.

  • Causality: As discussed in Section 1, this byproduct forms from the reaction of the aryl Grignard reagent with unreacted 3-chloro-2-fluorobromobenzene.[10] Its prevalence indicates that the local concentration of the aryl halide was too high during reagent formation, likely due to a rapid addition rate or poor mixing.

  • Solution: Revisit the Grignard formation protocol. Decrease the addition rate of the aryl halide and/or increase the agitation speed to improve mass transfer and maintain a low steady-state concentration of the halide.[4]

Question 6: My final product contains unreacted 3-chloro-2-fluorobenzaldehyde and 3-chloro-2-fluorobenzene. What is the diagnosis?

Answer: This combination of impurities provides a clear picture of what went wrong.

  • 3-chloro-2-fluorobenzene: This impurity is formed when the Grignard reagent is quenched by a proton source (like water) instead of reacting with the aldehyde.[10] This points to insufficient anhydrous conditions during the reaction.

  • Unreacted Aldehyde: The presence of unreacted starting material, despite the reaction running to its intended time, indicates an insufficient amount of active Grignard reagent was present to complete the conversion.

  • Combined Diagnosis & Solution: The Grignard reagent was likely formed in a lower-than-expected yield due to partial quenching by moisture. The remaining reagent was insufficient to fully react with the aldehyde. The solution is twofold:

    • Rigorously improve anhydrous protocols for solvents and glassware.[3][7]

    • Always perform a titration to determine the true concentration of the Grignard reagent and adjust the stoichiometry for the addition step accordingly.[12]

Data & Impurity Summary
Impurity NameStructureLikely CauseCorrective Action
2,2'-Difluoro-3,3'-dichlorobiphenylAr-ArWurtz CouplingSlow aryl halide addition; improve mixing.
3-Chloro-2-fluorobenzeneAr-HGrignard quenching by H₂OImprove anhydrous conditions.
3-Chloro-2-fluorobenzaldehydeAr-CHOIncomplete reactionUse slight excess (1.1-1.2 eq) of Grignard; confirm reagent concentration via titration.
Secondary Alcohol Byproduct-Reduction of aldehydeRun reaction at a lower temperature.[12]

Visual Diagrams

Troubleshooting Workflow

Start Low Conversion Rate Identified CheckGrignard Step 1: Analyze Grignard Reagent Formation Start->CheckGrignard ImpurityAnalysis Step 4: Perform Impurity Profile Analysis CheckGrignard->ImpurityAnalysis GrignardYield Was Grignard reagent concentration confirmed via titration? CheckGrignard->GrignardYield CheckAddition Step 2: Analyze Grignard Addition Step TempControl Was Addition Temperature Controlled (e.g., < 5°C)? CheckAddition->TempControl CheckWorkup Step 3: Analyze Work-up & Isolation Emulsion Were Emulsions Observed? CheckWorkup->Emulsion Wurtz Is Biphenyl Impurity (Wurtz) Present? ImpurityAnalysis->Wurtz Anhydrous Is Ar-H Impurity Present? ImpurityAnalysis->Anhydrous GrignardYield->CheckAddition Yes Titrate Action: Implement In-Process Titration GrignardYield->Titrate No Titrate->CheckGrignard SlowAddition Action: Slow Aryl Halide Addition & Improve Mixing Wurtz->SlowAddition Yes Wurtz->Anhydrous No GrignardOK Grignard Formation Likely OK SlowAddition->GrignardOK Dry Action: Improve Anhydrous Technique (Solvent/Glassware) Anhydrous->Dry Yes Anhydrous->GrignardOK No Dry->GrignardOK LowTemp Action: Implement Low-Temp Addition Protocol TempControl->LowTemp No Stoich Was Grignard Stoichiometry (1.1-1.2 eq) Used Based on Titration? TempControl->Stoich Yes LowTemp->CheckAddition AdjustStoich Action: Adjust Stoichiometry Based on Titrated Molarity Stoich->AdjustStoich No AdditionOK Addition Step Likely OK Stoich->AdditionOK Yes AdjustStoich->CheckAddition AdditionOK->CheckWorkup BreakEmulsion Action: Add Brine or Filter through Celite Emulsion->BreakEmulsion Yes Extraction Were Aqueous Layers Checked for Product? Emulsion->Extraction No BreakEmulsion->Extraction ExtractMore Action: Perform Additional Extractions Extraction->ExtractMore No WorkupOK Work-up Likely OK Extraction->WorkupOK Yes ExtractMore->CheckWorkup

Caption: Troubleshooting Decision Workflow for Low Conversion Rates.

Key Reaction Pathways

ArylHalide 3-Chloro-2-fluorobromobenzene (Ar-Br) Grignard Grignard Reagent (Ar-MgBr) ArylHalide->Grignard + Mg⁰ (Anhydrous THF) Wurtz Wurtz Byproduct (Ar-Ar) ArylHalide->Wurtz Mg Mg⁰ Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide + Propanal Grignard->Wurtz + Ar-Br QuenchedGrignard Quenched Byproduct (Ar-H) Grignard->QuenchedGrignard + H₂O Propanal Propanal Propanal->Alkoxide Product 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Desired Product) Alkoxide->Product Quench (H₃O⁺)

Caption: Desired Grignard Reaction and Competing Side Pathways.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Deitmann, E., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • BenchChem. (2025). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
  • BenchChem. (n.d.). Controlling exothermic reactions in Grignard synthesis.
  • University of Rochester. (n.d.). STANDARD EXPERIMENTAL PROTOCOLS.
  • Pubs - ACS. (2026).
  • Everett, et al. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Kolis, S. P., et al. (2015). Kinetics Model for Designing Grignard Reactions in Batch or Flow Operations. Organic Process Research & Development.
  • University of Michigan. (n.d.). Quench.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • ACS Publications. (2006).
  • Quora. (2019). How do you improve the percent yield in Grignard reaction?
  • Wikipedia. (n.d.). Grignard reaction.
  • Adichemistry. (n.d.).
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • BenchChem. (n.d.). Technical Support Center: Grignard Synthesis of 1-(2-fluorophenyl)propan-2-one.
  • Sciencemadness.org. (2011). Grignard reagent problem.
  • PubMed. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • PubMed. (n.d.). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.

Sources

Validation & Comparative

GC-MS Method Validation for Purity Testing of 1-(3-Chloro-2-fluorophenyl)propan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of chemical purity for halogenated intermediates is a critical prerequisite in pharmaceutical development and fine chemical synthesis. 1-(3-Chloro-2-fluorophenyl)propan-1-ol is a highly specific secondary alcohol characterized by its volatility, chirality, and a dual-halogenated aromatic ring. These physicochemical properties present unique analytical challenges that render standard chromatographic techniques inadequate.

Regulatory frameworks, notably the ICH Q2(R2) and Q14 guidelines, mandate that analytical procedures for purity testing must be rigorously validated and scientifically justified to ensure they are fit for their intended purpose[1],[2]. As a Senior Application Scientist, I approach method validation not merely as a regulatory checklist, but as the engineering of a self-validating analytical system . This guide provides an in-depth comparative analysis, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior modality for this compound, supported by a robust, lifecycle-managed experimental protocol.

Mechanistic Justification: Why GC-MS?

Selecting the appropriate analytical technique requires a fundamental understanding of the causality between the analyte's molecular structure and the detector's mechanics.

  • GC-MS vs. HPLC-UV: 1-(3-Chloro-2-fluorophenyl)propan-1-ol possesses a single aromatic ring substituted with strongly electron-withdrawing halogens (chlorine and fluorine). This substitution pattern restricts the extended π-conjugation necessary for strong UV absorbance. Consequently, HPLC-UV yields poor sensitivity and unacceptably high Limits of Detection (LOD) for trace impurities. Conversely, the compound's low molecular weight and semi-volatile nature make it highly amenable to gas-phase separation.

  • GC-MS vs. GC-FID: While GC-Flame Ionization Detection (GC-FID) is a robust tool for hydrocarbons, it relies on the combustion of C-H bonds to generate a measurable signal[3]. Halogenated compounds exhibit variable and often heavily suppressed response factors in FID because halogens act as radical scavengers within the hydrogen flame[4]. This makes trace-level impurity quantification highly inaccurate without a specific reference standard for every unknown impurity. GC-MS overcomes this by utilizing Electron Ionization (EI). By operating in Selected Ion Monitoring (SIM) mode, GC-MS filters out background matrix noise, achieving sub-ppm LODs and superior signal-to-noise (S/N) ratios[3],[5].

DetectorLogic Start 1-(3-Chloro-2-fluorophenyl)propan-1-ol Sample Analysis Volatile Is the compound volatile/ semi-volatile? Start->Volatile HPLC HPLC-UV Poor Chromophore Sensitivity Volatile->HPLC No GC Gas Chromatography (GC) Volatile->GC Yes Detector Select Detector GC->Detector FID GC-FID Variable Halogen Response Detector->FID MS GC-MS High Specificity & Structural ID Detector->MS SIM SIM Mode Targeted m/z for Cl/F Isotopes MS->SIM Purity Accurate Impurity Quantitation (Sub-ppm LOD) SIM->Purity

Fig 2. Logical decision tree justifying GC-MS over alternatives for halogenated alcohols.

Comparative Performance Data

To objectively evaluate the analytical modalities, we must look at their performance metrics when applied to halogenated semi-volatiles. The data below summarizes the expected performance based on detector physics and validation requirements.

Table 1: Analytical Modality Comparison for 1-(3-Chloro-2-fluorophenyl)propan-1-ol
ParameterGC-MS (SIM Mode)GC-FIDHPLC-UV
Sensitivity (LOD) Sub-ppm (0.01 - 0.05 µg/mL)Moderate (0.5 - 1.0 µg/mL)Poor (> 5.0 µg/mL)
Specificity High (m/z structural ID)Low (Retention time only)Low (Retention time only)
Halogen Response Excellent (Isotopic clustering)Suppressed (Radical quenching)N/A
Matrix Interference Minimal (SIM filtering)High (Universal carbon detection)High (Background absorbance)
Table 2: Representative ICH Q2(R2) Validation Metrics (GC-MS vs. GC-FID)
Validation ParameterICH Q2(R2) Acceptance CriteriaGC-MS PerformanceGC-FID Performance
Linearity ( R2 ) 0.999 (0.05% to 120% range)0.99980.9950 (Non-linear at low end)
Accuracy (Recovery) 95.0% - 105.0%99.2% ± 1.1%88.5% ± 4.3%
Precision (RSD) 2.0% for 6 replicates0.8%3.5%
Specificity Complete resolution from impuritiesBaseline resolution ( Rs​ > 2.0)Co-elution risks present

Self-Validating Experimental Protocol (GC-MS)

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. It incorporates System Suitability Testing (SST) and internal standard calibration to dynamically monitor instrument performance and correct for matrix effects during the ICH Q2(R2) validation lifecycle[2],[6].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development GC-MS Parameter Optimization ATP->Dev Val ICH Q2(R2) Validation Execute Core Parameters Dev->Val Spec Specificity Blank & Impurity Resolution Val->Spec Lin Linearity & Range 0.05% to 120% of Spec Val->Lin Prec Precision & Accuracy Repeatability & Recovery Val->Prec LOD LOD / LOQ Signal-to-Noise Evaluation Val->LOD Routine Routine Purity Testing Lifecycle Management (ICH Q14) Spec->Routine Lin->Routine Prec->Routine LOD->Routine

Fig 1. ICH Q2(R2) guided GC-MS method validation workflow for purity testing.

Step 1: Standard and Sample Preparation
  • Diluent: Dichloromethane (DCM) or Ethyl Acetate (GC grade).

  • Internal Standard (IS): 1-(3-Chlorophenyl)propan-1-ol (10 µg/mL).

    • Causality: Using an IS with a nearly identical boiling point and ionization efficiency corrects for injection volume variations and MS source fluctuations.

  • Sample Concentration: Prepare the active sample at 1.0 mg/mL.

Step 2: GC-MS Instrument Configuration
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Causality: The 5% phenyl-arylene stationary phase provides optimal selectivity for halogenated aromatics while minimizing column bleed, which is critical for maintaining a low MS background.

  • Inlet Parameters: 250°C, Split ratio 20:1, Helium carrier gas at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Acquisition must be set to Selected Ion Monitoring (SIM) mode. Target the alpha-cleavage fragment ions at m/z 159 ( 35 Cl) and 161 ( 37 Cl), alongside the molecular ions at m/z 188 and 190.

    • Causality: Monitoring the exact ~3:1 isotopic ratio of the chlorine isotopes provides a secondary confirmation of peak purity, ensuring no co-eluting non-halogenated hydrocarbons artificially inflate the impurity quantitation.

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability Test (SST) - The Self-Validating Gate: Before any sample is analyzed, the system must prove its own fitness. Inject the standard mix 5 times. The SST requires a resolution ( Rs​ ) 1.5 between the analyte and the IS, and a peak area ratio RSD 2.0%. If the SST fails, the sequence is programmed to halt immediately, preventing the generation of out-of-specification (OOS) investigations caused by instrument drift.

  • Specificity: Inject a blank (diluent + IS) and a spiked sample containing known potential impurities (e.g., 3-chloro-2-fluorobenzaldehyde). Acceptance: No interfering peaks at the retention time of the analyte[1].

  • Linearity & Range: Prepare 7 concentration levels from the Reporting Threshold (e.g., 0.05%) to 120% of the nominal specification[2],[6]. Acceptance: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike the pure analyte into a matrix at 50%, 100%, and 150% of the target limit. Analyze in triplicate[6]. Acceptance: Mean recovery between 95.0% - 105.0%.

  • LOD/LOQ: Determine via S/N ratio using low-concentration injections. Acceptance: LOD S/N 3:1; LOQ S/N 10:1[6],[5].

References

  • MasterControl.ICH Q2 (R2) Validation of Analytical Procedures.
  • European Medicines Agency.ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager.ICH and FDA Guidelines for Analytical Method Validation.
  • Chromatography Forum.GC/FID vs GC/MS - VOCs, SVOCs, pesticides, herbicides.
  • ResearchGate.Percentage area of volatile constituents from GC-FID or GC-MS; which is more accurate?
  • PubMed.Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS.

Sources

Comprehensive Comparison Guide: Biocatalytic vs. Chemical Reduction for 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern drug development. Specifically, 1-(3-chloro-2-fluorophenyl)propan-1-ol and its derivatives are critical building blocks for advanced active pharmaceutical ingredients (APIs). The 3-chloro-2-fluorophenyl moiety is highly valued in medicinal chemistry; for instance, it is a key structural feature in potent MDM2 inhibitors (such as APG-115), where it precisely occupies the Leu26 pocket of the MDM2 protein to disrupt protein-protein interactions[1][2].

To synthesize this chiral alcohol, the prochiral ketone precursor—1-(3-chloro-2-fluorophenyl)propan-1-one —must undergo asymmetric reduction. This guide objectively compares the two most viable methodologies for this transformation: Chemical Reduction via the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst[3], and Biocatalytic Reduction utilizing engineered Ketoreductases (KREDs)[4][5].

Mechanistic Overview & Reaction Pathways

The Chemical Route: CBS Asymmetric Reduction

The CBS reduction is a highly predictable chemical method that utilizes a chiral oxazaborolidine catalyst alongside a stoichiometric reductant, typically borane-dimethyl sulfide (BH₃-SMe₂). The mechanism relies on a highly organized, rigid transition state. The catalyst coordinates both the borane (via the nitrogen atom) and the ketone (via the boron atom). The sterically demanding 3-chloro-2-fluorophenyl group and the ethyl group of the propanone dictate the facial selectivity of the hydride transfer[3]. While robust, this method requires strictly anhydrous conditions and generates significant boron waste.

The Biocatalytic Route: Ketoreductase (KRED)

Biocatalysis leverages engineered short-chain dehydrogenases/reductases (SDRs) or Ketoreductases (KREDs) to perform the reduction in an aqueous environment[5]. The enzyme provides a highly specific chiral binding pocket that orientates the bulky halogenated propiophenone derivative, allowing for a stereospecific hydride transfer from a nicotinamide cofactor (NADPH or NADH)[4]. Because stoichiometric cofactors are prohibitively expensive, the system is coupled with a self-validating regeneration loop—typically utilizing Glucose Dehydrogenase (GDH) and glucose to continuously recycle NADP⁺ back to NADPH[5].

Pathway Visualization

ReductionComparison cluster_chemical Chemical Route (CBS) cluster_bio Biocatalytic Route (KRED) Ketone 1-(3-Chloro-2-fluorophenyl) propan-1-one CBS (R)-Me-CBS Catalyst + BH3-SMe2 Ketone->CBS KRED Ketoreductase (KRED) + NAD(P)H Ketone->KRED ChemWorkup Methanol Quench & Extraction CBS->ChemWorkup Product Chiral Alcohol: 1-(3-Chloro-2-fluorophenyl) propan-1-ol ChemWorkup->Product BioWorkup MTBE Extraction & Phase Separation KRED->BioWorkup Regen GDH + Glucose (Cofactor Regen) Regen->KRED Hydride Transfer BioWorkup->Product

Reaction workflows comparing CBS chemical reduction and KRED biocatalysis for chiral alcohol synthesis.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to understand that a protocol is not just a list of steps, but a series of causal chemical decisions designed to prevent failure modes.

Protocol A: Asymmetric CBS Reduction (Chemical)

This protocol is adapted from standard methodologies for reducing 3-chloro-2-fluorophenyl ketones[3].

  • Catalyst Activation: Dissolve 0.1 equivalents of (R)-2-methyl-CBS-oxazaborolidine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool to 0 °C.

    • Causality: Anhydrous conditions prevent the rapid, explosive hydrolysis of the moisture-sensitive borane complex. Cooling to 0 °C minimizes non-selective background reduction.

  • Reductant Addition: Add 1.2 equivalents of borane-dimethyl sulfide (BH₃-SMe₂) dropwise and stir for 15 minutes.

    • Causality: Pre-coordination of the borane to the oxazaborolidine nitrogen activates the borane and establishes the rigid chiral environment required for stereocontrol[3].

  • Substrate Introduction: Dissolve 1-(3-chloro-2-fluorophenyl)propan-1-one in anhydrous THF and add it very slowly (via syringe pump) to the active catalyst mixture.

    • Causality: Slow addition keeps the concentration of unreacted ketone artificially low in the reactor. This ensures the catalyzed, enantioselective pathway kinetically outcompetes any uncatalyzed, racemic reduction by free borane[3].

  • Validation & Quench: Monitor the reaction via Chiral HPLC. Upon confirming >99% conversion, quench the reaction by the highly controlled, dropwise addition of methanol, followed by 1 M HCl.

    • Causality: Methanol solvolyzes residual borane, releasing hydrogen gas safely. The HCl breaks down the boron-product complexes, allowing for clean extraction into ethyl acetate[3].

Protocol B: Biocatalytic KRED Reduction

This protocol utilizes engineered ketoreductases optimized for bulky propiophenone derivatives[4][5].

  • Buffer & Regeneration Setup: Prepare a 50 mM potassium phosphate buffer adjusted exactly to pH 7.0. Add 2 mM NADP⁺, 1.5 equivalents of D-glucose, and 1.0 U/mL of Glucose Dehydrogenase (GDH).

    • Causality: Maintaining pH 7.0 is critical; lower pH values accelerate the acid-catalyzed degradation of the NADP(H) cofactor, while higher pH values can denature the GDH enzyme[4][5].

  • Enzyme & Substrate Addition: Add the selected KRED variant (0.5–1.0 mg/mL cell-free extract). Dissolve 1-(3-chloro-2-fluorophenyl)propan-1-one in 10% v/v isopropanol (or DMSO) and add to the aqueous buffer.

    • Causality: Halogenated propiophenones are highly lipophilic. The isopropanol acts as a co-solvent to overcome mass-transfer limitations, ensuring the substrate is bioavailable to the enzyme's active site without precipitating[4].

  • Incubation: Stir the biphasic mixture at 30–37 °C for 12–24 hours open to the air (or loosely capped).

    • Causality: GDH continuously oxidizes glucose to gluconolactone, regenerating NADPH. This self-validating thermodynamic cycle keeps the expensive cofactor at catalytic levels and drives the equilibrium entirely toward the alcohol product[5].

  • Validation & Extraction: Verify >99% conversion and enantiomeric excess via Chiral GC-MS. Extract the product using Methyl tert-butyl ether (MTBE).

    • Causality: MTBE provides excellent phase separation from the aqueous protein mixture, avoiding the intractable emulsions often caused by using highly polar solvents like ethyl acetate with crude cell lysates.

Performance & Data Comparison

The following table summarizes the quantitative performance metrics of both methodologies based on scale-up data for halogenated phenylpropanol derivatives.

ParameterCBS Chemical ReductionKRED Biocatalytic Reduction
Enantiomeric Excess (ee) 90–96%>99%
Typical Yield 80–90%85–95%
Catalyst Loading 5–10 mol% (CBS)0.5–2.0 wt% (Enzyme)
Stoichiometric Reagent Borane (BH₃-SMe₂)Glucose (for GDH regeneration)
Solvent System Anhydrous THFAqueous Phosphate Buffer (pH 7.0)
Temperature Profile 0 °C to Room Temperature30 °C – 37 °C
Environmental Impact (E-factor) High (Boron waste, heavy solvent use)Low (Aqueous, biodegradable)
Primary Limitation Exothermic quenching, moisture sensitivitySubstrate solubility (requires co-solvents)

Conclusion & Expert Recommendations

For drug development professionals, the choice between chemical and biocatalytic reduction depends heavily on the project phase:

  • Early-Stage Medicinal Chemistry: If rapid access to both the (R)- and (S)-enantiomers of 1-(3-chloro-2-fluorophenyl)propan-1-ol is required for structure-activity relationship (SAR) studies, the CBS reduction is highly advantageous. The catalysts are commercially available off-the-shelf, and the reaction can be set up in an afternoon without the need for enzyme screening[3].

  • Process Chemistry & API Manufacturing: For clinical scale-up (e.g., manufacturing MDM2 inhibitors like APG-115[2]), Biocatalysis is vastly superior. KREDs routinely deliver >99% ee, which drastically reduces the cost of downstream chiral chromatography[4]. Furthermore, avoiding stoichiometric boron reagents eliminates toxic waste streams and simplifies regulatory compliance regarding elemental impurities.

References

  • National Institutes of Health (NIH). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles.[1] URL:[Link]

  • ACS Publications. Iridium-Catalyzed Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes by 1,3-Difunctionalization of [1.1.1]Propellane.[2] URL:[Link]

  • ACS Publications. Highly Stereoselective Synthesis of α-Substituted β-Hydroxy Sulfones via Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution.[4] URL:[Link]

  • MDPI. Functional Characterization and Synthetic Application of Is2-SDR, a Novel Thermostable and Promiscuous Ketoreductase from a Hot Spring Metagenome.[5] URL:[Link]

Sources

Definitive Guide to Validating the Absolute Configuration of 1-(3-Chloro-2-fluorophenyl)propan-1-ol: VCD vs. Mosher’s NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of chiral secondary alcohols is a critical checkpoint in drug development and asymmetric synthesis. For 1-(3-Chloro-2-fluorophenyl)propan-1-ol , the spatial arrangement at the C1 stereocenter dictates its interaction with chiral biological targets.

Because this molecule is a low-molecular-weight, non-rigid secondary alcohol, it often resists forming the high-quality single crystals required for X-ray crystallography[1]. Consequently, analytical scientists must rely on robust solution-state techniques. This guide objectively compares the two premier methodologies for this task: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization .

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a modern, non-destructive spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions[2].

Expertise & Causality: Why VCD for this Molecule?

Unlike Electronic Circular Dichroism (ECD), which requires a UV chromophore near the stereocenter, VCD probes the fundamental vibrational modes of the molecule's backbone[2]. For 1-(3-Chloro-2-fluorophenyl)propan-1-ol, the highly polarizable C–F , C–Cl , and C–O bonds provide strong, distinct vibrational dipole and magnetic dipole moments. The chiral environment of the C1 carbinol carbon perturbs these vibrations, creating a unique, stereospecific VCD signature in the 1000–1500 cm⁻¹ fingerprint region[3].

Self-Validating Protocol: VCD Workflow

VCD relies on a self-validating computational loop. You cannot assign stereochemistry without first proving that your computational model accurately represents the molecule's physical behavior in solution[3].

  • Conformational Search: Perform a molecular mechanics (e.g., Merck Molecular Force Field) conformational search to identify all low-energy rotamers of the (R)-enantiomer. The flexibility of the propyl chain and the rotation of the aromatic ring must be accounted for.

  • DFT Optimization: Optimize the geometry of these conformers using Density Functional Theory (e.g., B3LYP/6-311G(d,p)) and calculate their theoretical IR and VCD spectra[3].

  • Experimental Acquisition: Dissolve 2–5 mg of the unknown enantiomer in a non-chiral, IR-transparent solvent (e.g., CDCl₃). Acquire the IR and VCD spectra using a VCD spectrometer (e.g., BioTools ChiralIR-2X) over 1–4 hours[1].

  • Self-Validation (IR Matching): Overlay the experimental IR spectrum with the Boltzmann-weighted calculated IR spectrum. Causality: If the IR spectra do not match, the computed conformational ensemble is incorrect. The VCD data must not be used until the IR baseline is validated.

  • Configuration Assignment: Once the IR match is validated, compare the experimental VCD spectrum to the calculated VCD spectrum. If the signs (positive/negative peaks) match the (R)-model, the sample is (R). If they are mirror images, the sample is (S)[1].

VCD_Workflow cluster_experimental Experimental Phase cluster_theoretical Computational Phase (DFT) Start 1-(3-Chloro-2-fluorophenyl)propan-1-ol (Unknown Enantiomer) Measure Acquire IR & VCD Spectra (Solution State) Start->Measure ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch ExpData Experimental IR & VCD Data Measure->ExpData Validation Self-Validation: Compare Exp. IR vs Calc. IR ExpData->Validation DFT DFT Optimization & Frequency Calculation ConfSearch->DFT CalcData Theoretical IR & VCD Spectra for (R) and (S) models DFT->CalcData CalcData->Validation CompareVCD Compare Exp. VCD vs Calc. VCD Validation->CompareVCD IR Matches Result Absolute Configuration Assigned CompareVCD->Result

Fig 1: Parallel experimental and computational workflow for VCD absolute configuration assignment.

Method 2: NMR Spectroscopy via Mosher’s Ester Derivatization

For laboratories lacking VCD instrumentation or computational infrastructure, the Mosher’s ester method remains the gold standard for chiral secondary alcohols[4].

Expertise & Causality: The Anisotropic Shielding Cone

This method introduces a chiral derivatizing agent—α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)—to the alcohol[1]. The causality relies entirely on the spatial orientation of the MTPA phenyl ring. In the preferred conformation of the resulting ester, the phenyl ring creates an anisotropic magnetic shielding cone. Protons situated directly above or below this ring experience an upfield shift (lower ppm) in the ¹H NMR spectrum[4].

For 1-(3-Chloro-2-fluorophenyl)propan-1-ol, the MTPA phenyl ring will selectively shield either the ethyl group protons (C2, C3) or the aromatic protons of the 3-chloro-2-fluorophenyl ring, depending on the absolute configuration of the C1 stereocenter.

Self-Validating Protocol: Mosher's Workflow

A common pitfall is attempting to assign configuration by comparing a single Mosher ester to the underivatized alcohol. This is scientifically invalid due to unpredictable solvent and concentration shift artifacts[5]. The system is only self-validating when both diastereomers are synthesized and compared.

  • Diastereomer Synthesis: Divide the unknown alcohol into two aliquots. React Aliquot A with (R)-MTPA-Cl (which forms the (S)-MTPA ester due to Cahn-Ingold-Prelog priority changes) and Aliquot B with (S)-MTPA-Cl (forming the (R)-MTPA ester) using standard Steglich esterification conditions (DCC, DMAP)[1].

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude diastereomers. Use 2D NMR (COSY/HSQC) to unambiguously assign the ethyl protons and the 3-chloro-2-fluorophenyl aromatic protons[1].

  • Self-Validation (Δδ Calculation): Calculate the chemical shift difference for each proton pair: Δδ^SR = δ_S - δ_R [4]. Causality: Subtracting the shifts cancels out external environmental noise, isolating the pure anisotropic effect of the MTPA phenyl ring.

  • Spatial Assignment: Apply the Mosher model. Protons with a positive Δδ^SR are positioned on the right side of the MTPA plane, while protons with a negative Δδ^SR are on the left[1]. By mapping the ethyl group and the aromatic ring to these spatial coordinates, the (R) or (S) configuration of the C1 carbinol is definitively established.

Mosher_Workflow Start Chiral Secondary Alcohol (Unknown Config) ReactR Derivatize with (R)-MTPA-Cl Start->ReactR ReactS Derivatize with (S)-MTPA-Cl Start->ReactS EsterS Forms (S)-MTPA Ester Diastereomer ReactR->EsterS EsterR Forms (R)-MTPA Ester Diastereomer ReactS->EsterR NMR_S Acquire 1H NMR (δS) EsterS->NMR_S NMR_R Acquire 1H NMR (δR) EsterR->NMR_R Calc Calculate ΔδSR = δS - δR for adjacent protons NMR_S->Calc NMR_R->Calc Model Apply Mosher's Spatial Model (+Δδ right, -Δδ left) Calc->Model Result Absolute Configuration Assigned Model->Result

Fig 2: Mosher's ester derivatization and NMR analysis logic for chiral secondary alcohols.

Quantitative Comparison Guide

To facilitate the selection of the appropriate methodology for your specific laboratory constraints, the following table summarizes the operational metrics of both techniques based on industry standards[1].

Analytical ParameterVibrational Circular Dichroism (VCD)Mosher’s Ester NMR Analysis
Typical Sample Amount 1–10 mg1–5 mg
Sample State Solution (e.g., CDCl₃, CD₂Cl₂)Solution (e.g., CDCl₃)
Measurement Time 1–4 hours (Experimental)4–6 hours (Including Derivatization)[4]
Data Processing Time 1–7 days (DFT Computation)< 1 hour (NMR Assignment)
Sample Recovery Non-Destructive (100% recoverable)Destructive (Covalently derivatized)
Key Limitations Requires computational expertise and software; highly flexible molecules increase DFT cost.Requires chemical derivatization; sterically hindered alcohols may not react fully.
Accuracy / Reliability High (Validated by IR match)High (Validated by Δδ^SR model)

Conclusion & Recommendations

Both VCD and Mosher's NMR analysis provide high-confidence absolute configuration assignments for 1-(3-Chloro-2-fluorophenyl)propan-1-ol without the need for single-crystal X-ray diffraction.

  • Choose VCD if sample preservation is paramount (e.g., late-stage drug metabolites), provided you have access to a VCD spectrometer and computational chemistry resources. The presence of heavy halogens (Cl, F) strongly favors VCD by providing excellent vibrational markers.

  • Choose Mosher's Method if you require a rapid, empirical answer within a standard synthetic laboratory environment. Because the C1 stereocenter of this molecule is relatively unhindered, derivatization with MTPA-Cl will proceed smoothly, yielding clear, interpretable Δδ^SR values.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of 1-(3-Chloro-2-fluorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the proper disposal of 1-(3-Chloro-2-fluorophenyl)propan-1-ol, designed specifically for laboratory professionals and drug development scientists.

1. Chemical Profiling & Disposal Causality 1-(3-Chloro-2-fluorophenyl)propan-1-ol (CAS: 1343664-57-2) is a halogenated secondary alcohol utilized in advanced synthetic chemistry. Because its molecular structure incorporates both a chlorine and a fluorine atom on a phenyl ring, its end-of-life management is strictly governed by environmental regulations regarding halogenated organic waste .

The Mechanistic Need for Segregation: Standard non-halogenated organic waste (like ethanol or acetone) is typically disposed of via liquid injection incineration or fuel blending, operating at ~800°C to 1,000°C. However, subjecting 1-(3-Chloro-2-fluorophenyl)propan-1-ol to these standard conditions is highly dangerous. Thermal degradation of the C-Cl and C-F bonds releases reactive halogen radicals. Without specialized environmental controls, these radicals combine with ambient hydrogen to form highly corrosive Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases . More critically, incomplete combustion of chlorinated aromatics at lower temperatures drives the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic synthetic compounds known.

Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream. This ensures it is routed to specialized rotary kiln incinerators that operate at >1,100°C (to obliterate dioxin precursors) and are equipped with wet caustic scrubbers (NaOH or Ca(OH)₂) to neutralize acidic off-gases.

2. Quantitative Waste Segregation Parameters To prevent contamination of standard waste streams, researchers must adhere to strict segregation thresholds.

ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Chemical 1-(3-Chloro-2-fluorophenyl)propan-1-ol Acetone, Ethanol, Hexane
Halogen Content Threshold > 1% total halogens by volume< 1% total halogens by volume
Primary Disposal Method High-temp rotary kiln incinerationLiquid injection or fuel blending
Incineration Temperature > 1,100 °C (prevents dioxin formation)~ 800 °C - 1,000 °C
Emission Control Req. Mandatory caustic scrubbingStandard particulate filtration
Calorific Value Often requires blending (>4,000 Btu/lb)Naturally high (>10,000 Btu/lb)

3. Process Visualization: Waste Routing The following decision matrix illustrates the logistical routing of 1-(3-Chloro-2-fluorophenyl)propan-1-ol from the benchtop to final destruction.

WasteRouting Start Waste Generation: 1-(3-Chloro-2-fluorophenyl)propan-1-ol Decision Is the waste mixed with >99% non-halogenated solvents? Start->Decision Halogenated Route to: Halogenated Organic Waste Stream Decision->Halogenated No (Pure or Halogenated Mix) Mixed Route to: Mixed Halogenated Waste (Cost Penalty) Decision->Mixed Yes Incineration Specialized Rotary Kiln Incineration (>1100°C + Caustic Scrubbing) Halogenated->Incineration Mixed->Incineration

Figure 1: Decision matrix and routing workflow for halogenated organic laboratory waste.

4. Self-Validating Disposal Protocol This step-by-step methodology ensures compliance with Resource Conservation and Recovery Act (RCRA) standards while maintaining absolute laboratory safety .

Step 1: Container Selection and Integrity Check

  • Action: Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass bottle for waste collection. Do NOT use metal containers.

  • Causality: Trace moisture can trigger the photolytic or hydrolytic degradation of 1-(3-Chloro-2-fluorophenyl)propan-1-ol, releasing HF and HCl. These acids will rapidly corrode metal, leading to catastrophic structural failure and leaks.

  • Validation Check: Inspect the cap for an intact PTFE liner. Before adding waste, gently squeeze the closed, empty HDPE container; it should hold positive pressure without venting, confirming an airtight seal.

Step 2: Chemical Segregation

  • Action: Transfer the chemical exclusively into the designated "Halogenated Organic Waste" container. Avoid mixing with acetone or other non-halogenated solvents.

  • Causality: Diluting halogenated waste with non-halogenated solvents forces the entire volume to be treated as halogenated waste, exponentially increasing disposal costs and complicating the incineration calorific balance.

  • Validation Check: Visually inspect the waste container after addition. The solution should remain a single homogenous phase. Phase separation indicates accidental mixing with incompatible aqueous waste, which must be immediately reported to Environmental Health and Safety (EHS).

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Halogenated Organic Waste" and list "1-(3-Chloro-2-fluorophenyl)propan-1-ol" with its approximate percentage.

  • Causality: Emergency responders rely on accurate labeling to determine fire suppression tactics. The terms "Spent" or "Aqueous" are legally insufficient under EPA guidelines.

  • Validation Check: Cross-reference the completed label against the laboratory's active chemical inventory. Ensure the "Accumulation Start Date" is left blank until the container is full or ready for EHS pickup.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active waste container in a designated SAA, placed inside a secondary containment tray.

  • Causality: Secondary containment prevents localized spills from reaching floor drains. Halogenated aromatics are highly toxic to the activated sludge used in municipal wastewater treatment plants and must never enter the public sewer.

  • Validation Check: Verify that the secondary containment tray has the volumetric capacity to hold at least 110% of the largest container stored within it.

5. Emergency Spill Response In the event of an accidental spill of 1-(3-Chloro-2-fluorophenyl)propan-1-ol:

  • Isolate: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hoods) is running.

  • Absorb: Apply an inert, inorganic absorbent such as vermiculite or diatomaceous earth. (Causality: Organic absorbents like sawdust can sometimes react with complex organic mixtures; inert minerals guarantee no exothermic reactions).

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid waste container.

  • Dispose: Label the container as "Solid Halogenated Debris" and route it through the same high-temperature incineration pathway as the liquid waste.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Environmental Publications and Information System (NEPIS). Available at:[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Guidelines for Segregating and Combining Chemical Wastes into Containers." UPenn EHRS. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.